3-Methyladipic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOWUNSTUDKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863090 | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |
| Record name | (±)-3-Methyladipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methyl-adipic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyladipic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhexanedioic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLADIPIC ACID | |
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| Record name | 3-Methylhexanedioic acid | |
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| Record name | 3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-methyladipic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Metabolic Provenance of Urinary 3-Methyladipic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the origins of urinary 3-methyladipic acid (3-MAA), a dicarboxylic acid that serves as a key biomarker for certain inborn errors of metabolism. Understanding the metabolic pathways leading to its formation is crucial for the diagnosis and monitoring of these conditions, as well as for the development of targeted therapeutic interventions. This document outlines the primary metabolic routes that result in the urinary excretion of 3-MAA, presents quantitative data, details experimental protocols for its detection, and provides visual representations of the involved biochemical pathways.
Core Metabolic Origins of this compound
Urinary this compound primarily originates from two distinct metabolic pathways: the ω-oxidation of phytanic acid and, to a lesser extent, the catabolism of the branched-chain amino acid leucine (B10760876).
Phytanic Acid Metabolism and Refsum Disease
The most significant source of urinary this compound is the degradation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1][2] Under normal physiological conditions, phytanic acid is metabolized through α-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease (ARD), a genetic disorder characterized by a deficiency in the enzyme phytanoyl-CoA hydroxylase, the α-oxidation pathway is impaired.[2][3]
Consequently, the body utilizes an alternative, minor pathway known as ω-oxidation to metabolize the accumulating phytanic acid.[1][2][3] This pathway involves the oxidation of the terminal methyl group of phytanic acid, followed by β-oxidation, ultimately leading to the formation of this compound, which is then excreted in the urine.[1][2][4] Therefore, elevated levels of urinary this compound are a hallmark biochemical feature of Adult Refsum Disease.[2]
Leucine Catabolism and 3-Methylglutaconic Aciduria
A secondary, and generally less prominent, origin of this compound is linked to the catabolism of the essential amino acid, leucine. Inborn errors of metabolism that affect the leucine degradation pathway can lead to the accumulation of various organic acids. Specifically, in 3-methylglutaconic aciduria (MGA), a group of metabolic disorders, the downstream processing of leucine is disrupted.[5][6][7] While the primary urinary markers for MGA are 3-methylglutaconic acid and 3-methylglutaric acid, the broader metabolic dysregulation can contribute to the appearance of other organic acids, including this compound, although its concentration is typically much lower than in Refsum Disease.[5][8]
Quantitative Data on Urinary this compound
The concentration of this compound in urine is a critical diagnostic parameter. The following tables summarize representative quantitative data from the literature for different populations. It is important to note that reference ranges can vary between laboratories and populations due to factors such as diet and genetic background.[9]
| Population | Analyte | Mean Concentration (mmol/mol of creatinine) | Standard Deviation (mmol/mol of creatinine) | Source |
| Healthy North Indian Pediatric Population (0-1 year) | This compound | 1.83 | 1.43 | [9] |
| Healthy North Indian Pediatric Population (1-5 years) | This compound | 1.25 | 1.08 | [9] |
| Healthy North Indian Pediatric Population (5-10 years) | This compound | 0.98 | 0.87 | [9] |
| Healthy North Indian Pediatric Population (10-15 years) | This compound | 0.76 | 0.65 | [9] |
| Condition | Analyte | Urinary Excretion (µmol/day) | Notes | Source |
| Adult Refsum Disease (ARD) | This compound | 8.3 - 57.4 | The capacity of the ω-oxidation pathway was measured as the molar equivalent of phytanic acid metabolized. | [3][10] |
Experimental Protocol: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS).[9][11] This method offers high sensitivity and specificity for the identification and quantification of various metabolites.[11]
Sample Preparation
-
Urine Collection: A random urine specimen is collected and immediately frozen at -20°C or lower until analysis.[12]
-
Normalization: The urinary creatinine (B1669602) concentration is determined to normalize the organic acid values, typically expressed as mmol/mol of creatinine.[9]
-
Internal Standard Addition: A known amount of an internal standard (e.g., pentadecanoic acid or tropic acid) is added to a specific volume of urine (normalized to creatinine content).[9][13]
-
pH Adjustment and Oximation: The pH of the urine sample is adjusted to 14 with NaOH. A solution of hydroxylamine (B1172632) hydrochloride is added to convert keto groups to their oximes, and the mixture is incubated at 60°C.[9]
-
Acidification and Extraction: The solution is cooled and acidified to pH 1 with HCl. The organic acids are then extracted from the aqueous phase using an organic solvent such as ethyl acetate.[9][13]
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.[9][13]
Derivatization
To increase their volatility for GC analysis, the extracted organic acids are derivatized. A common method is trimethylsilylation.[9]
-
A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of BSTFA and pyridine, is added to the dried extract.[13]
-
The mixture is heated to facilitate the reaction and convert the organic acids into their trimethylsilyl (B98337) (TMS) esters.[9]
GC-MS Analysis
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column separates the different organic acids based on their boiling points and interactions with the stationary phase.[9][14] The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.[9]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, which acts as a chemical fingerprint for identification.[15]
-
Data Analysis: The total ion chromatogram (TIC) shows the peaks of all eluted compounds. The peak corresponding to this compound is identified by its specific retention time and by comparing its mass spectrum to a reference library. Quantification is achieved by comparing the peak area of this compound to that of the internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a generalized experimental workflow for the analysis of urinary this compound.
Caption: Phytanic Acid Metabolism Pathways.
Caption: Leucine Catabolism and its link to 3-MAA.
Caption: GC-MS Analysis Workflow.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 6. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 7. dshs.texas.gov [dshs.texas.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Acids, Qualitative, Urine | MLabs [mlabs.umich.edu]
- 13. rbmb.net [rbmb.net]
- 14. mdpi.com [mdpi.com]
- 15. journals.ekb.eg [journals.ekb.eg]
An In-depth Technical Guide to 3-Methyladipic Acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-methyladipic acid (also known as 3-methylhexanedioic acid), a dicarboxylic acid of significant interest in metabolic studies and as a potential building block in chemical synthesis. This guide details its chemical and physical properties, outlines a robust synthesis protocol, and explores its biological role as a key metabolite in the ω-oxidation of phytanic acid.
Chemical and Physical Properties
This compound is a chiral, seven-carbon alpha,omega-dicarboxylic acid.[1][2] It presents as a white crystalline solid at room temperature and is soluble in water and various organic solvents.[2][3] Its structure, featuring two carboxylic acid groups and a methyl-branched aliphatic chain, makes it a valuable molecule for creating polymers like polyesters.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-methylhexanedioic acid | |
| CAS Number | 3058-01-3 | |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| Melting Point | 100-102 °C | |
| Boiling Point | 230 °C (at 30 mmHg) | |
| Water Solubility | 16.8 g/L | |
| Solubility (Organic) | DMF: 14 mg/mL; DMSO: 12 mg/mL; Ethanol: 5 mg/mL | |
| pKa (Strongest Acidic) | 4.04 (Predicted) | |
| Appearance | White fine crystalline powder |
| InChI Key | SYEOWUNSTUDKGM-UHFFFAOYSA-N | |
Synthesis of this compound
A primary route for synthesizing this compound is through the oxidative cleavage of a cyclic ketone precursor, specifically 3-methylcyclohexanone (B152366). This method is analogous to the industrial production of adipic acid from cyclohexanone. The process utilizes a catalytic system with molecular oxygen as the oxidant, offering a more environmentally benign approach compared to traditional methods that use strong acids like nitric acid.
The general workflow involves the catalytic oxidation of the C-C bond adjacent to the carbonyl group in the cyclic ketone, leading to the formation of the dicarboxylic acid.
This protocol is adapted from a method for the selective oxidation of cyclic ketones.
Materials:
-
3-Methylcyclohexanone (Substrate)
-
Acetic Acid (Solvent)
-
Cobalt(II) acetylacetonate (B107027) [Co(acac)₂] (Catalyst)
-
Manganese(II) acetylacetonate [Mn(acac)₂] (Co-catalyst)
-
High-pressure reactor (e.g., Hastelloy C autoclave) equipped with stirrer, heating, and gas inlet.
-
Oxygen (Oxidant)
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with 3-methylcyclohexanone (e.g., 2 mL), acetic acid (e.g., 20 mL), Co(acac)₂ (e.g., 0.5 mol%), and Mn(acac)₂ (e.g., 0.5 mol%).
-
Purging: Seal the reactor and purge the system with O₂ gas at a low flow rate for approximately 2 minutes to create an inert atmosphere.
-
Reaction Conditions: Heat the reactor contents to 80°C while stirring (e.g., 1000 rpm).
-
Pressurization: Pressurize the reactor with O₂ to 10 bar.
-
Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (e.g., several hours). The reaction progress can be monitored by analyzing aliquots using Gas Chromatography (GC) to determine the conversion of the starting material.
-
Work-up: After the reaction is complete (as determined by GC), cool the reactor to room temperature and carefully vent the excess pressure.
-
Isolation and Purification: Transfer the reaction mixture from the reactor. The solvent (acetic acid) can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture) to yield pure this compound.
Expected Outcome: This method has been reported to achieve high conversion of the methylcyclohexanone precursor with significant selectivity for the corresponding dicarboxylic acid. For 3-methylcyclohexanone, a conversion of 100% with 88% selectivity for this compound has been documented under these conditions.
Biological Significance and Metabolic Pathway
This compound is a recognized human metabolite, primarily known for its role in the degradation pathway of phytanic acid. Phytanic acid is a branched-chain fatty acid obtained from the diet that cannot be degraded by standard β-oxidation due to its methyl group at the β-carbon.
In healthy individuals, phytanic acid is metabolized via α-oxidation. However, in patients with genetic disorders like Adult Refsum Disease, the α-oxidation pathway is deficient. This forces the body to utilize an alternative, minor pathway known as ω-oxidation. This pathway involves the oxidation of the terminal methyl (ω) carbon of the fatty acid. Subsequent β-oxidation of the resulting dicarboxylic acid produces smaller chain dicarboxylic acids, with this compound being a key urinary metabolite. Therefore, elevated levels of urinary this compound serve as a crucial biomarker for diagnosing and monitoring Refsum's disease.
Applications in Research and Drug Development
The primary application of this compound is as a clinical biomarker. Its quantification in urine is a key diagnostic indicator for disorders of fatty acid metabolism, most notably Refsum's disease. In drug development, understanding such metabolic bypass pathways is critical for assessing drug toxicity and metabolism, especially for compounds with structures that might inhibit primary metabolic routes. Furthermore, as a dicarboxylic acid, it holds potential as a monomer for the synthesis of specialty polymers and polyesters with unique properties conferred by its methyl branch.
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area and avoid breathing dust.
-
Wear protective gloves, protective clothing, and eye/face protection.
-
In case of contact with skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes.
-
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete handling and storage information.
References
An In-depth Technical Guide to 3-Methyladipic Acid: From Discovery to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid (3-MAA), a dicarboxylic acid, has evolved from a chemical curiosity to a significant biomarker in the diagnosis and management of certain inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound. It details the metabolic pathway responsible for its formation, presents quantitative data on its physiological and pathological concentrations, and outlines experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development interested in the role of this compound in human health and disease.
Discovery and History
The history of this compound is intrinsically linked to the study of inborn errors of metabolism, particularly Adult Refsum Disease (ARD). While the synthesis of this compound was described in the chemical literature, its clinical significance became apparent with advancements in the analysis of organic acids in urine.
A pivotal moment in the understanding of related metabolic pathways was the identification of phytanic acid accumulation in patients with Refsum Disease by Klenk and Kahlke in the early 1960s. This discovery classified Refsum Disease as an inborn error of lipid metabolism. Subsequent research focused on the metabolic pathways of phytanic acid, a branched-chain fatty acid that cannot be degraded by the usual β-oxidation pathway due to its methyl group at the 3-position.
The primary route for phytanic acid degradation is α-oxidation. However, in individuals with ARD, this pathway is defective. This led researchers to investigate alternative metabolic routes, which brought the ω-oxidation pathway to the forefront. It was through the study of this alternative pathway in patients with ARD that this compound was identified as a key downstream metabolite. Its presence in the urine of these patients provided a crucial diagnostic clue and a way to monitor the activity of the ω-oxidation pathway.
Biochemical Properties and Metabolism
This compound (3-methylhexanedioic acid) is a seven-carbon dicarboxylic fatty acid. Its structure is that of adipic acid with a methyl group at the third carbon position.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 3058-01-3 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 230 °C at 30 mmHg | |
| Water Solubility | Soluble | |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, and Ethanol |
The ω-Oxidation Pathway of Phytanic Acid
In healthy individuals, the ω-oxidation of fatty acids is a minor metabolic pathway. However, in conditions where β-oxidation or, in the case of phytanic acid, α-oxidation is impaired, this pathway becomes more significant. The ω-oxidation of phytanic acid results in the formation of this compound. This metabolic process primarily occurs in the endoplasmic reticulum of liver and kidney cells.
The key enzymatic steps are:
-
ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of phytanic acid to form ω-hydroxyphytanic acid. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically from the CYP4 family (e.g., CYP4F2, CYP4A11).
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, phytanedioic acid.
-
β-Oxidation from the ω-end: This dicarboxylic acid can then undergo successive cycles of β-oxidation from the newly formed carboxyl group at the ω-end. This process shortens the carbon chain, eventually yielding this compound as one of the final products, which is then excreted in the urine.
Below is a diagram illustrating the ω-oxidation pathway of phytanic acid.
Caption: ω-Oxidation pathway of phytanic acid leading to this compound.
Clinical Significance and Quantitative Data
The primary clinical significance of this compound is its role as a biomarker for disorders of phytanic acid metabolism, most notably Adult Refsum Disease. In ARD, the genetic defect in the α-oxidation pathway leads to an accumulation of phytanic acid, which is then shunted into the ω-oxidation pathway for degradation. This results in a significant increase in the urinary excretion of this compound.
Quantitative Data
The concentration of this compound in urine is a key diagnostic parameter.
| Population | This compound Concentration (μmol/mmol creatinine) | Reference |
| Healthy Pediatric Population (North Indian) | Mean and standard deviations vary by age group (see original study for details) | |
| Healthy Pediatric Population (Iranian) | Detected in 60-80% of samples (quantitative range not specified in abstract) | |
| Healthy Adult Males | 74.4 ± 76.6 | |
| Patients with Adult Refsum Disease | Excretion correlates with plasma phytanic acid levels. The capacity of the ω-oxidation pathway is estimated to be 6.9 (range 2.8–19.4) mg of phytanic acid metabolized per day. |
Note: Reference ranges can vary between laboratories and populations. It is crucial to establish and use population-specific reference ranges for accurate diagnosis.
Experimental Protocols
Synthesis of this compound
An early synthesis of this compound was reported in the Journal of Organic Chemistry in 1975. While the full detailed protocol from this specific paper is not provided here, a general synthetic approach can be outlined based on common organic chemistry principles. A common strategy for the synthesis of substituted adipic acids involves the ring-opening of a cyclic precursor or the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.
Conceptual Workflow for Synthesis:
Caption: A generalized workflow for the chemical synthesis of this compound.
Analysis of this compound in Biological Samples
The gold standard for the quantitative analysis of organic acids, including this compound, in biological fluids such as urine and plasma is mass spectrometry coupled with a chromatographic separation technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for organic acid analysis.
Methodology Outline:
-
Sample Preparation:
-
A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.
-
An internal standard (e.g., a stable isotope-labeled version of 3-MAA or a structurally similar compound not present in the sample) is added.
-
The sample is acidified (e.g., with HCl) to protonate the carboxylic acid groups.
-
-
Extraction:
-
The organic acids are extracted from the aqueous urine sample into an organic solvent (e.g., ethyl acetate). This step is often repeated to ensure complete extraction.
-
-
Derivatization:
-
Since organic acids are not sufficiently volatile for GC analysis, they must be derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid groups into their more volatile trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound, which allows for its identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an increasingly popular alternative to GC-MS, often requiring simpler sample preparation.
Methodology Outline:
-
Sample Preparation:
-
A small volume of plasma or urine is used.
-
An internal standard is added.
-
Proteins are precipitated and removed, typically by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation.
-
-
Derivatization (Optional but common):
-
To improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, derivatization of the carboxylic acid groups is often performed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC can be used.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the liquid chromatograph.
-
The compounds are separated based on their polarity and interactions with the stationary phase of the LC column (commonly a C18 column).
-
The separated compounds are introduced into the mass spectrometer (typically using electrospray ionization - ESI).
-
In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for the derivatized 3-MAA is selected, fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM), providing high specificity and sensitivity.
-
Experimental Workflow for GC-MS Analysis:
Caption: A typical workflow for the analysis of this compound in urine by GC-MS.
Future Directions and Conclusion
This compound remains a crucial biomarker in the field of clinical chemistry and metabolomics. Future research may focus on several key areas:
-
Therapeutic Modulation: Investigating pharmacological agents that can upregulate the ω-oxidation pathway could offer a therapeutic strategy for patients with Adult Refsum Disease.
-
Broader Clinical Applications: Exploring the role of this compound and ω-oxidation in other metabolic disorders where β-oxidation is impaired.
-
Methodological Advancements: The development of more rapid, high-throughput analytical methods for this compound will facilitate larger clinical studies and newborn screening efforts.
References
An In-depth Technical Guide to the 3-Methyladipic Acid Biochemical Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid, a dicarboxylic acid, is a significant biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Adult Refsum Disease (ARD). While present in trace amounts in healthy individuals, its elevated excretion is indicative of a dysfunctional α-oxidation pathway for phytanic acid, a branched-chain fatty acid derived from dietary sources. In such cases, the metabolic burden shifts to an alternative catabolic route: the ω-oxidation pathway, culminating in the formation of this compound. This guide provides a comprehensive overview of the biochemical pathway leading to this compound, with a focus on the enzymatic steps, regulatory mechanisms, and associated pathologies. Detailed experimental protocols for the quantification of key metabolites and assessment of enzyme activity are provided, alongside quantitative data and visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.
The Biochemical Pathway of this compound Formation
The presence of significant levels of this compound in urine is primarily linked to the catabolism of phytanic acid when the primary α-oxidation pathway is impaired.
The Primary Pathway: α-Oxidation of Phytanic Acid
In healthy individuals, phytanic acid is predominantly metabolized in the peroxisomes via α-oxidation. This process involves the removal of a single carbon atom from the carboxyl end, bypassing the β-methyl group that sterically hinders direct β-oxidation. The key enzyme in this pathway is phytanoyl-CoA hydroxylase (PHYH) . A deficiency in this enzyme is the hallmark of Adult Refsum Disease.[1]
The Alternative Pathway: ω-Oxidation and Subsequent β-Oxidation
In the event of a dysfunctional α-oxidation pathway, the metabolic clearance of phytanic acid is rerouted to the ω-oxidation pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys.[2] This alternative route, while a minor contributor under normal physiological conditions, becomes the primary catabolic pathway in ARD.[3]
The ω-oxidation of phytanic acid involves a three-step enzymatic process:
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of phytanic acid is hydroxylated to form ω-hydroxyphytanic acid. This reaction is catalyzed by members of the cytochrome P450 monooxygenase superfamily, specifically the CYP4A and CYP4F subfamilies .[2][4]
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH) .[2]
-
Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) , resulting in the formation of phytanedioic acid (3,7,11,15-tetramethylhexadecanedioic acid).[5]
Following its formation, phytanedioic acid is transported to the peroxisomes where it undergoes β-oxidation from the ω-end.[1][6] This process involves the sequential removal of two-carbon units (as acetyl-CoA) and three-carbon units (as propionyl-CoA) due to the methyl branches. The β-oxidation of phytanedioic acid ultimately yields shorter-chain dicarboxylic acids, including This compound .[7]
Signaling Pathways and Regulation
The regulation of the ω-oxidation pathway is intricately linked to lipid metabolism and cellular stress responses. The expression of CYP4A enzymes, key players in the initial step of ω-oxidation, is regulated by the peroxisome proliferator-activated receptor alpha (PPARα) .[8][9] Phytanic acid itself has been shown to be a ligand for PPARα, suggesting a feedback mechanism where the accumulation of the substrate can upregulate its own catabolism through the alternative pathway.[10][11][12]
Diagram: Phytanic Acid Metabolism and this compound Formation
Caption: Overview of phytanic acid metabolism via α- and ω-oxidation pathways.
Quantitative Data
The following tables summarize key quantitative data related to the this compound biochemical pathway.
Table 1: Capacity of the ω-Oxidation Pathway in Adult Refsum Disease (ARD) Patients
| Parameter | Value | Reference |
| Mean ω-Oxidation Capacity | 6.9 mg PA/day (Range: 2.8–19.4) | [3][13] |
| Molar Equivalent | 20.4 µmol PA/day (Range: 8.3–57.4) | [3][13] |
| Correlation of 3-MAA excretion with plasma PA | r = 0.61 (P = 0.03) | [3][13] |
PA: Phytanic Acid; 3-MAA: this compound
Table 2: Enzyme Kinetics of Relevant Cytochrome P450 Enzymes
| Enzyme | Substrate | Km (µM) | Vmax/Kcat | Reference |
| CYP4A11 | Lauric Acid (C12:0) | 4.7 | 7 min⁻¹ | [14] |
| CYP2E1 | Lauric Acid (C12:0) | 84 | 3.8 min⁻¹ | [14] |
Experimental Protocols
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of urinary organic acids, including this compound.
Diagram: GC-MS Workflow for Urinary Organic Acid Analysis
Caption: Workflow for the GC-MS analysis of urinary organic acids.
Methodology:
-
Sample Collection and Storage: Collect a random urine sample. For long-term storage, samples should be kept at -70°C to minimize degradation and freeze-thaw cycles.[15]
-
Sample Preparation:
-
Thaw the urine sample at room temperature.
-
To a defined volume of urine (volume may be normalized based on creatinine (B1669602) concentration), add an internal standard.[15]
-
Acidify the sample to a pH of approximately 1 with HCl.
-
Saturate the sample with NaCl.
-
-
Extraction:
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate. Repeat the extraction twice.[16]
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Oximation: To stabilize keto-acids, add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes.[17]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70-90°C for 15 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.[16][17]
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the derivatized organic acids. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a full scan range (e.g., m/z 50-600).
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum, comparing it to a known standard.
-
Quantify the analyte by comparing the peak area of its characteristic ions to the peak area of the internal standard.
-
Quantification of Phytanic Acid in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive and specific quantification of phytanic acid in plasma.[18][19]
Methodology:
-
Sample Collection and Storage: Collect blood in an EDTA or heparin tube and separate the plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Sample Preparation:
-
To a small volume of plasma (e.g., 20 µL), add an internal standard (e.g., deuterated phytanic acid).
-
Hydrolysis: Add a strong base (e.g., ethanolic KOH) and heat to hydrolyze the esterified phytanic acid.[20]
-
Acidification: Neutralize the sample with an acid (e.g., HCl).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., hexane (B92381) or a mixture of ethyl acetate and diethyl ether).
-
Evaporate the organic solvent to dryness.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Derivatize the fatty acids to enhance their ionization efficiency. A common method is esterification to form, for example, trimethylaminoethyl (TMAE) esters.[19]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Reconstitute the dried extract in a suitable solvent and inject it onto a reverse-phase C18 or C8 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[18][19]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for phytanic acid and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of phytanic acid standards.
-
Quantify the phytanic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay in Liver Microsomes
This assay measures the activity of the key enzyme deficient in Adult Refsum Disease.
Methodology:
-
Preparation of Liver Microsomes: Isolate microsomes from a liver homogenate by differential centrifugation.[5][21]
-
Assay Mixture: Prepare an assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the following components:[22]
-
Liver microsomes
-
Phytanoyl-CoA (substrate)
-
2-Oxoglutarate
-
FeSO₄
-
Ascorbate
-
Catalase
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the assay mixture at 37°C.
-
Initiate the reaction by adding the substrate, phytanoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the product, 2-hydroxyphytanoyl-CoA (which is often hydrolyzed to 2-hydroxyphytanic acid during the workup), with an organic solvent.
-
-
Analysis:
-
Derivatize the extracted product (e.g., by silylation).
-
Analyze the derivatized product by GC-MS, quantifying the amount of 2-hydroxyphytanic acid formed.
-
-
Calculation of Enzyme Activity: Express the enzyme activity as the amount of product formed per unit time per milligram of microsomal protein.
Clinical Significance and Therapeutic Implications
Elevated levels of this compound are a key diagnostic marker for disorders of phytanic acid α-oxidation, primarily Adult Refsum Disease.[23][24] The ω-oxidation pathway, while serving as a compensatory mechanism, has a limited capacity.[3][13] Therapeutic strategies for ARD primarily focus on reducing the body's load of phytanic acid through:
-
Dietary Restriction: A diet low in phytanic acid, avoiding dairy products, ruminant fats, and certain fish, is the cornerstone of management.[25]
-
Plasmapheresis: In acute cases or when dietary control is insufficient, plasmapheresis can be used to remove phytanic acid from the blood.[25]
Understanding the regulation of the ω-oxidation pathway opens up potential avenues for novel therapeutic interventions. Pharmacological upregulation of the CYP4A and CYP4F enzymes, for instance, through the use of PPARα agonists, could potentially enhance the clearance of phytanic acid and ameliorate the symptoms of ARD.[8] Further research into the enzymology and regulation of this pathway is crucial for the development of such targeted therapies.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medsciencegroup.com [medsciencegroup.com]
- 15. metbio.net [metbio.net]
- 16. erndim.org [erndim.org]
- 17. aurametrix.weebly.com [aurametrix.weebly.com]
- 18. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders [agris.fao.org]
- 19. researchgate.net [researchgate.net]
- 20. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 21. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Characteristic urine organic acid profile in peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
The Omega Sentinel: 3-Methyladipic Acid as a Key Biomarker in Phytanic Acid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through a peroxisomal α-oxidation pathway. In certain genetic disorders, most notably Adult Refsum Disease (ARD), defects in this pathway lead to the systemic accumulation of phytanic acid, resulting in severe neurological and physiological symptoms. When the primary α-oxidation pathway is compromised, the body activates a secondary, minor metabolic route known as ω-oxidation. This guide provides a detailed examination of the relationship between phytanic acid and 3-methyladipic acid (3-MAA), a key dicarboxylic acid produced via this alternative ω-oxidation pathway. The urinary excretion of 3-MAA serves as a critical biomarker for monitoring phytanic acid levels and the underlying metabolic dysfunction. This document outlines the metabolic pathways, presents quantitative data, details experimental protocols for measurement, and provides a resource for professionals engaged in research and therapeutic development for peroxisomal disorders.
Biochemical Relationship: α-Oxidation Failure and the Rise of a Secondary Pathway
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated fatty acid that cannot be directly metabolized by the β-oxidation pathway common to most fatty acids due to the presence of a methyl group on its β-carbon (C3).[1][2] Instead, it undergoes an initial α-oxidation step within the peroxisomes.[1][2][3] This process involves the enzymatic removal of the first carbon atom to produce pristanic acid, which, now unbranched at the β-position, can be further catabolized by β-oxidation.
The enzyme phytanoyl-CoA hydroxylase (PHYH) catalyzes the first critical step of α-oxidation. In individuals with Adult Refsum Disease, mutations in the PHYH gene (or more rarely, the PEX7 gene which is required for PHYH import into peroxisomes) lead to a deficient α-oxidation pathway. This enzymatic block results in the toxic accumulation of phytanic acid in plasma and tissues.
Faced with a buildup of phytanic acid, the body utilizes an alternative, typically minor, metabolic route: ω-oxidation . This process occurs in the endoplasmic reticulum and oxidizes the terminal methyl group (the ω-carbon) of the fatty acid. The subsequent metabolism of the resulting dicarboxylic acid ultimately leads to the formation and urinary excretion of This compound (3-MAA) . Therefore, the presence and quantity of 3-MAA in urine are directly related to the overflow of phytanic acid into this secondary pathway, making it an invaluable biomarker for diagnosing and monitoring ARD.
Quantitative Data: Correlating Plasma Phytanic Acid with Urinary this compound
The quantification of phytanic acid in plasma and this compound in urine is essential for the diagnosis and management of Adult Refsum Disease. The data below summarizes typical concentrations found in affected individuals versus control populations.
Table 1: Plasma Phytanic Acid Concentrations
| Population | Geometric Mean Plasma Phytanic Acid (µmol/L) | Typical Range (µmol/L) |
| Adult Refsum Disease (ARD) Patients (untreated) | - | 992 - 6,400 |
| Healthy Controls | - | 0 - 33 |
| Healthy Controls (Meat-eaters) | 5.77 | - |
| Healthy Controls (Lacto-ovo-vegetarians) | 3.93 | - |
| Healthy Controls (Vegans) | 0.86 | - |
Table 2: ω-Oxidation Capacity and Correlation in ARD Patients
| Parameter | Value / Finding |
| Correlation between Plasma PA and Urinary 3-MAA | Positive correlation observed (r = 0.61, P = 0.03). |
| Estimated Capacity of ω-Oxidation Pathway | 6.9 (range 2.8–19.4) mg of phytanic acid metabolized per day. This is equivalent to 20.4 (range 8.3–57.4) µmol of phytanic acid per day. |
| Effect of Fasting on Metabolites | In a 56-hour fast, urinary 3-MAA excretion increased by 208% (± 58%), which paralleled a 158% (range 125–603)% rise in plasma phytanic acid, demonstrating the pathway's response to mobilized lipid stores. |
Metabolic and Analytical Visualizations
The following diagrams illustrate the key metabolic pathways and a typical analytical workflow for the quantification of these acids.
Caption: Metabolic fate of Phytanic Acid in health and Adult Refsum Disease (ARD).
Caption: General workflow for urinary organic acid analysis by GC-MS.
Experimental Protocols
Accurate quantification of phytanic acid and this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard methodology.
Protocol for Plasma Phytanic Acid Analysis by GC-MS
This protocol is a synthesis of established methods for the analysis of total (free and esterified) phytanic acid.
-
Internal Standard Addition: To 50 µL of plasma, add a known concentration of a suitable internal standard, such as [3-methyl-²H₃]phytanic acid, to correct for extraction losses.
-
Hydrolysis (Saponification): To release phytanic acid from lipids (triglycerides, phospholipids), add 1 mL of 5% (w/v) ethanolic potassium hydroxide. Incubate the sample at 60°C for 1 hour. This step is critical for accurate quantification of the total phytanic acid pool.
-
Extraction: After cooling, add 1 mL of water and 4 mL of hexane (B92381) to the sample tube. Vortex vigorously for 20 minutes. Centrifuge to separate the phases and discard the upper organic (hexane) layer. Acidify the remaining aqueous layer by adding 100 µL of glacial acetic acid. Perform a second extraction by adding 4 mL of hexane and shaking for another 20 minutes.
-
Drying: Carefully transfer the hexane layer to a new tube and evaporate to complete dryness using a centrifugal vacuum evaporator or a gentle stream of nitrogen.
-
Derivatization: To make the non-volatile fatty acid amenable to gas chromatography, convert it to a volatile ester. Add 50 µL of pyridine (B92270) and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Heat the sealed vial at 80°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) ether derivative.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., TG-5MS) for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic ions for both native phytanic acid and the deuterated internal standard.
Protocol for Urinary this compound Analysis by GC-MS
This protocol describes a common workflow for urinary organic acid profiling, which will detect and quantify this compound.
-
Sample Preparation: Centrifuge a urine sample to remove particulate matter. Transfer 200 µL of the supernatant to a glass vial. Add a suitable internal standard (e.g., tropic acid or a stable isotope-labeled version of an analyte).
-
Oximation: To protect the carbonyl (keto) groups and prevent the formation of multiple derivative peaks, perform oximation. Add 40 µL of a 75 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes.
-
Extraction: Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate (B1210297), vortexing thoroughly for 1 minute, and centrifuging at high speed (e.g., 10,000 RPM) for 3 minutes. Transfer the supernatant (ethyl acetate layer) to a clean vial. Repeat the extraction on the remaining aqueous layer and combine the supernatants.
-
Drying: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen, applying mild heat (e.g., 35°C) if necessary.
-
Silylation (Derivatization): To derivatize the carboxyl and hydroxyl groups, making them volatile, add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 160 µL of a solvent like hexane. Seal the vial and incubate at 70-90°C for 15-30 minutes. This converts the organic acids to their trimethylsilyl (B98337) (TMS) esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The instrument separates the complex mixture of urinary organic acids. The mass spectrometer detects the specific fragmentation patterns of the derivatized this compound and the internal standard, allowing for accurate quantification.
Conclusion and Future Directions
The metabolic relationship between phytanic acid and this compound is a cornerstone in the understanding and clinical management of Adult Refsum Disease. The accumulation of phytanic acid due to deficient α-oxidation forces the upregulation of the ω-oxidation pathway, leading to the production and excretion of 3-MAA. This makes urinary 3-MAA a reliable and non-invasive biomarker for assessing the metabolic burden of phytanic acid. The detailed GC-MS protocols provided herein offer a robust framework for the precise quantification of these critical metabolites.
For drug development professionals, targeting the modulation of these pathways presents potential therapeutic avenues. While the primary goal remains the restoration of α-oxidation function (e.g., via gene therapy or chaperone proteins), strategies to enhance the efficiency of the ω-oxidation pathway could serve as a secondary approach to mitigate phytanic acid toxicity. Further research into the regulation of the cytochrome P450 enzymes involved in ω-oxidation may unveil novel targets for therapeutic intervention, providing a supplementary treatment strategy for patients with peroxisomal disorders.
References
- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 3-Methyladipic Acid Research: From Metabolic Biomarker to Analytical Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has garnered significant scientific attention primarily as a key biomarker for Adult Refsum Disease (ARD), a rare inherited metabolic disorder. This technical guide provides a comprehensive literature review of the research surrounding 3-MAA, detailing its metabolic origins, its clinical significance, and the analytical methodologies employed for its quantification. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development by consolidating the current knowledge on 3-MAA, presenting quantitative data in a structured format, and providing detailed experimental protocols and visual pathways to facilitate a deeper understanding of its role in human metabolism and disease.
Introduction
This compound (3-methylhexanedioic acid) is a seven-carbon, methyl-branched dicarboxylic acid.[1] While present in trace amounts in healthy individuals, its clinical significance is pronounced in the context of Adult Refsum Disease (ARD), an autosomal recessive disorder characterized by the accumulation of phytanic acid.[2][3] In ARD, the primary metabolic pathway for phytanic acid, α-oxidation, is deficient, leading to the activation of an alternative pathway, ω-oxidation, which results in the production and subsequent urinary excretion of 3-MAA.[2][4] Consequently, urinary 3-MAA levels serve as a crucial diagnostic and monitoring biomarker for this condition. This review will delve into the biochemical pathways involving 3-MAA, the analytical techniques for its measurement, and its established and potential future roles in clinical diagnostics and research.
Biochemical Metabolism of this compound
The formation of this compound is intrinsically linked to the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet.
The ω-Oxidation Pathway of Phytanic Acid
In healthy individuals, phytanic acid is primarily metabolized through α-oxidation in the peroxisomes. However, in patients with ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase halts this process. This leads to the upregulation of the ω-oxidation pathway, an alternative metabolic route that occurs in the endoplasmic reticulum. This pathway involves the following key steps:
-
ω-Hydroxylation: The terminal methyl group of phytanic acid is hydroxylated.
-
Oxidation: The hydroxyl group is then oxidized to a carboxylic acid, forming a dicarboxylic acid.
-
β-Oxidation: The resulting dicarboxylic acid undergoes several cycles of β-oxidation from the ω-end, which shortens the carbon chain.
-
Final Product: this compound is one of the final products of this pathway that is then excreted in the urine.
Quantitative Data on this compound
The quantification of 3-MAA is crucial for the diagnosis and management of ARD. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Reference |
| Urinary this compound in Healthy Individuals | ||
| Pediatric Population (Iran) | Detected in 60-80% of subjects | |
| Urinary this compound in Adult Refsum Disease (ARD) | ||
| Correlation with Plasma Phytanic Acid | r = 0.61 (P = 0.03) | |
| Increase during a 56-hour fast | 208 ± 58% | |
| Capacity of the ω-Oxidation Pathway in ARD | ||
| Phytanic Acid metabolized per day | 6.9 (range: 2.8–19.4) mg/day | |
| 20.4 (range: 8.3–57.4) µmol/day |
Table 1: Summary of quantitative data related to this compound excretion.
| Study Population | Condition | Plasma Phytanic Acid Level | Urinary 3-MAA Excretion | Reference |
| 11 ARD patients | Cross-sectional study | Varied | Correlated with plasma phytanic acid | |
| 5 ARD patients | 56-hour fast | Increased by 158% (range: 125-603%) | Increased by 208 ± 58% | |
| 1 new ARD patient | 40-day study on low-phytanic acid diet | Plasma half-life of 22.4 days | Initially accounted for 30% of phytanic acid excretion, later all |
Table 2: Quantitative findings from studies on this compound in Adult Refsum Disease.
Experimental Protocols for this compound Analysis
The accurate measurement of 3-MAA in biological samples, primarily urine, is essential for its clinical application. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique.
General Workflow for Urinary Organic Acid Analysis by GC-MS
Detailed GC-MS Protocol for Urinary Organic Acids
This protocol is a composite of methodologies described in the literature for the analysis of urinary organic acids, including 3-MAA.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
Normalize the sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution. For example, use a volume of urine that contains a specific amount of creatinine.
2. Internal Standard Addition:
-
Add a known amount of an internal standard to the urine sample. Pentadecanoic acid is a commonly used internal standard for organic acid analysis.
3. Extraction:
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. This step isolates the organic acids from the aqueous urine matrix.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and repeat the extraction process to ensure complete recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
4. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a derivatization step is necessary.
-
A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reconstitute the dried extract in a solvent such as pyridine, add the derivatizing agent, and heat at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15-60 minutes) to complete the reaction.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode.
-
Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 275-300°C) at a controlled rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron impact (EI) ionization.
-
Scan Mode: Full scan mode to identify all eluted compounds or selected ion monitoring (SIM) for targeted quantification of specific organic acids like 3-MAA.
-
6. Data Analysis and Quantification:
-
Identify 3-MAA based on its retention time and mass spectrum, which is compared to that of a pure standard.
-
Quantify the amount of 3-MAA by comparing the peak area of its characteristic ions to the peak area of the internal standard.
LC-MS/MS as an Alternative Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an emerging alternative for the analysis of organic acids. It offers high sensitivity and specificity and may require less sample preparation, sometimes avoiding the need for derivatization. The general principle involves separating the organic acids using liquid chromatography, followed by their detection and quantification using a tandem mass spectrometer.
Other Biological Roles and Future Perspectives
While the primary clinical relevance of 3-MAA is in ARD, as a dicarboxylic acid, it belongs to a class of molecules with diverse biological functions. Dicarboxylic acids are involved in various metabolic processes and can serve as alternative energy substrates. For instance, some medium-chain dicarboxylic acids have been investigated for their potential therapeutic roles in conditions like type 2 diabetes.
The research on 3-MAA itself beyond its role in ARD is limited. However, its presence as a metabolite of a dietary fatty acid highlights the intricate connections between diet, metabolism, and disease. Future research could explore:
-
The potential for low levels of 3-MAA to be indicative of subtle variations in fatty acid metabolism in the general population.
-
The impact of high concentrations of 3-MAA on cellular function and whether it contributes to the pathophysiology of ARD.
-
The development of high-throughput analytical methods for 3-MAA to facilitate larger epidemiological studies.
Conclusion
This compound is a critical biomarker for the diagnosis and management of Adult Refsum Disease, providing a window into the activity of the ω-oxidation pathway of phytanic acid. The analytical methods for its quantification, particularly GC-MS, are well-established, and emerging techniques like LC-MS/MS offer promising alternatives. While its role is currently confined to the context of this rare metabolic disorder, the study of 3-MAA contributes to our broader understanding of fatty acid metabolism and its aberrations in human disease. This guide consolidates the existing knowledge to support ongoing and future research in this area, with the aim of improving diagnostic capabilities and potentially uncovering new therapeutic avenues.
References
- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of 3-Methyladipic Acid in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can be found in urine. It serves as a key biomarker for certain inborn errors of metabolism, particularly in the context of fatty acid oxidation. Elevated levels of 3-MAA are indicative of impaired α-oxidation of phytanic acid, a branched-chain fatty acid. This is a hallmark of Adult Refsum Disease, a rare genetic disorder.[1][2][3] Therefore, the accurate quantification of this compound in urine is crucial for the diagnosis and monitoring of this and other related metabolic conditions. This application note provides a comprehensive overview of the analytical methods for quantifying 3-MAA in urine, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS).
Clinical Significance
Elevated urinary excretion of this compound is primarily associated with disorders of phytanic acid metabolism. In healthy individuals, phytanic acid undergoes α-oxidation. However, in individuals with defects in this pathway, such as in Adult Refsum Disease, an alternative ω-oxidation pathway is utilized, leading to the formation and subsequent excretion of this compound.[1][2][3] Monitoring the levels of 3-MAA can therefore aid in the diagnosis and management of patients with these conditions.
Quantitative Data Summary
The concentration of this compound in urine can vary depending on age, diet, and the presence of metabolic disorders. The following table summarizes representative quantitative data from studies on healthy individuals. It is important to note that reference ranges can vary between laboratories.
| Population | Age Group | Concentration (µmol/mmol creatinine) | Analytical Method |
| Healthy North Indian | 1 day - 16 years | Mean values vary by age sub-group, generally in the low single digits.[4] | GC-MS |
| Healthy Adult Males | >18 years | 74.4 ± 76.6 | NMR-based metabonomics |
Note: The significant standard deviation in the adult male population study suggests a wide distribution of "normal" values. For diagnostic purposes, results should be interpreted in the context of a full organic acid profile and clinical findings.
Experimental Protocols
The most common and robust method for the quantification of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and chemical derivatization.[5][6][7]
Protocol: Quantification of this compound in Urine by GC-MS
This protocol outlines a standard procedure for the extraction, derivatization, and analysis of this compound in urine samples.
1. Materials and Reagents
-
Urine sample
-
Internal Standard (e.g., Tropic acid or Heptadecanoic acid)
-
Hydrochloric acid (HCl), 5M
-
Sodium chloride (NaCl), solid
-
Ethyl acetate
-
Diethyl ether
-
Nitrogen gas, high purity
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen blow-down)
-
Heating block or oven
-
GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Sample Preparation and Extraction
-
Thaw frozen urine samples and mix thoroughly.[5]
-
Transfer a volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 0.25 mg) into a glass centrifuge tube.[4] This normalization helps to account for variations in urine dilution.
-
Add a known amount of internal standard to each sample, blank, and quality control.
-
Acidify the urine to a pH of less than 2 by adding 5M HCl.[5]
-
Saturate the sample with solid sodium chloride to improve the extraction efficiency of polar compounds.[5]
-
Add 2 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.[5]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction with 2 mL of diethyl ether, and combine the organic layers.[6]
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).[6]
3. Derivatization
To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilylation.
-
To the dried extract, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[6]
-
Cap the tube tightly and heat at 75°C for 30 minutes.[6]
-
Allow the sample to cool to room temperature before analysis.
4. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C. The exact program should be optimized for the specific instrument and column.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode is often used for qualitative analysis of all organic acids, while Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity in quantifying target compounds like this compound.
-
Mass Range: A typical mass range for scanning is m/z 50-600.
-
5. Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard.
-
Generate a calibration curve using standards of known this compound concentrations to ensure accurate quantification.
-
Express the final concentration relative to the creatinine concentration of the urine sample (e.g., in µmol/mmol creatinine).
Visualizations
Metabolic Pathway of this compound Formation
Caption: Metabolic origin of this compound.
Experimental Workflow for 3-MAA Quantification
Caption: Workflow for urinary this compound analysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erndim.org [erndim.org]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of 3-Methyladipic Acid using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of certain metabolic disorders, most notably Adult Refsum Disease. In this condition, the standard alpha-oxidation pathway for the degradation of phytanic acid is deficient, leading to its metabolism through an alternative omega-oxidation pathway, which results in the elevated excretion of this compound in the urine[1][2][3][4]. Accurate and sensitive quantification of 3-MAA in biological matrices is therefore crucial for clinical research and diagnostics.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile organic compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound in biological samples using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.
Signaling Pathway
The formation of this compound is a critical indicator of the activation of the ω-oxidation pathway for fatty acid metabolism. This pathway becomes significant when the primary α-oxidation pathway is impaired, as is the case in Adult Refsum Disease.
Figure 1: Metabolic pathway of this compound formation.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, and subsequent analysis by GC-MS.
Figure 2: GC-MS analysis workflow for this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of the bis(trimethylsilyl) ester of this compound. The retention time is dependent on the specific chromatographic conditions and column used and should be determined experimentally.
| Parameter | Value | Reference |
| Analyte | This compound, bis(trimethylsilyl) ester | [5] |
| Molecular Formula | C13H28O4Si2 | |
| Retention Time | To be determined empirically | N/A |
| Quantifier Ion (m/z) | 289 | |
| Qualifier Ion 1 (m/z) | 147 | |
| Qualifier Ion 2 (m/z) | 73 |
Experimental Protocols
Sample Preparation (Urine)
This protocol is adapted for the extraction of organic acids from urine samples.
-
Sample Collection and Storage : Collect random urine samples and store them at -20°C until analysis.
-
pH Adjustment : Thaw the urine sample and vortex to mix. Take a known volume of urine (e.g., 1-2 mL) and transfer it to a glass tube. Acidify the sample to a pH of less than 2 by adding 5M HCl dropwise.
-
Salt Saturation : Add solid sodium chloride to the acidified urine until saturation is achieved. Vortex the sample to ensure thorough mixing.
-
Liquid-Liquid Extraction :
-
Add 3 mL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process two more times with fresh ethyl acetate, combining the organic layers.
-
-
Drying : Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas at room temperature.
Trimethylsilyl (TMS) Derivatization
This procedure converts the non-volatile this compound into its volatile TMS ester.
-
Reagent Preparation : Prepare a derivatization reagent consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine (B92270).
-
Derivatization Reaction :
-
To the dried extract from the sample preparation step, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 45 minutes in a heating block or water bath.
-
-
Sample Transfer : After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point. Optimization may be required for specific instrumentation.
-
Gas Chromatograph : Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977A MSD (or equivalent)
-
GC Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume : 1 µL
-
Injector Temperature : 250°C
-
Injection Mode : Splitless
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min
-
MS Source Temperature : 230°C
-
MS Quadrupole Temperature : 150°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM) using the ions listed in the quantitative data table.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in biological samples using GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, combined with the provided quantitative data and pathway information, offer a robust starting point for researchers and clinicians. Adherence to good laboratory practices, including the use of appropriate internal standards and quality control samples, is essential for achieving accurate and reliable results.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, 2TMS derivative [webbook.nist.gov]
Application Note: Quantification of 3-Methyladipic Acid in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyladipic acid (3-MA) is a dicarboxylic acid that is a metabolite in the ω-oxidation pathway of phytanic acid. Elevated levels of 3-MA in urine and plasma are associated with certain inborn errors of metabolism, such as Refsum's disease, and can serve as a diagnostic biomarker. Accurate and sensitive quantification of 3-MA in biological matrices is crucial for clinical research and diagnostics. This application note describes a robust and sensitive method for the quantification of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a derivatization step with 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and ionization efficiency, followed by stable isotope dilution for accurate quantification.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
Adipic acid-d10 (as internal standard, Cambridge Isotope Laboratories)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) (Sigma-Aldrich)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (Sigma-Aldrich)
-
Pyridine (B92270) (Sigma-Aldrich)
-
Formic acid, LC-MS grade (Fisher Scientific)
-
Acetonitrile (B52724), LC-MS grade (Fisher Scientific)
-
Methanol (B129727), LC-MS grade (Fisher Scientific)
-
Ethyl acetate (B1210297), HPLC grade (Fisher Scientific)
-
Water, LC-MS grade (Fisher Scientific)
-
Human plasma and urine (drug-free)
Standard and Internal Standard Stock Solutions
-
This compound stock solution (1 mg/mL): Weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard stock solution (1 mg/mL): Weigh 10 mg of Adipic acid-d10 and dissolve in 10 mL of methanol.
-
Working solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards. Prepare a working internal standard solution by diluting the stock solution in 50:50 methanol:water.
Sample Preparation
-
Plasma: To 100 µL of plasma, add 20 µL of the internal standard working solution and 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Urine: To 50 µL of urine, add 20 µL of the internal standard working solution and 150 µL of 50:50 methanol:water. Vortex for 30 seconds.
-
Derivatization: Transfer the supernatant (from plasma) or the diluted urine to a new tube. Add 50 µL of 200 mM 3-NPH·HCl in 50% methanol and 50 µL of 120 mM EDC·HCl with 6% pyridine in 50% methanol.[1] Incubate at 40°C for 30 minutes.
-
Extraction: After derivatization, add 500 µL of ethyl acetate and vortex for 2 minutes. Centrifuge at 5,000 x g for 5 minutes.
-
Dry Down and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
MRM Transitions (Proposed):
Since this compound is a dicarboxylic acid, it will be derivatized with two molecules of 3-NPH. The monoisotopic mass of this compound is 160.07 g/mol . The derivatization reaction involves the loss of a water molecule for each carboxyl group that reacts with 3-NPH (monoisotopic mass 153.05 g/mol ).
-
Precursor Ion (di-3-NPH-3-MA): [M-H]⁻ = (160.07 + 2 * 153.05 - 2 * 18.01) - 1 = 429.15 m/z
-
Product Ion 1: Loss of one 3-NPH group = 276.10 m/z
-
Product Ion 2: Further fragmentation of the remaining structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (di-3-NPH) | 429.15 | 276.10 | 15 |
| This compound (di-3-NPH) | 429.15 | To be optimized | To be optimized |
| Adipic acid-d10 (di-3-NPH) | 437.21 | 284.16 | 15 |
Note: The exact product ions and collision energies should be optimized by infusing the derivatized standard.
Quantitative Data Summary
The following table presents the expected performance characteristics of the method based on similar assays for derivatized organic acids.[2]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Signaling Pathway and Logical Relationships
Caption: Metabolic origin of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and accurate quantification of this compound in human plasma and urine by LC-MS/MS. The use of derivatization with 3-NPH and a stable isotope-labeled internal standard ensures reliable results, making this method suitable for clinical research and diagnostic applications where the monitoring of this compound levels is critical. The provided workflow and parameters can be adapted and optimized for specific instrumentation and laboratory requirements.
References
Application Notes and Protocols: 3-Methyladipic Acid as a Biomarker for Refsum Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in various tissues.[1][2] The underlying cause is a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PAHX), which is essential for the alpha-oxidation of phytanic acid.[1][3] This metabolic block leads to a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and ataxia.[1][2] While the primary diagnostic marker for Refsum disease is elevated levels of phytanic acid in plasma and tissues, 3-methyladipic acid (3-MAA), a metabolite of an alternative omega-oxidation pathway for phytanic acid, serves as a valuable urinary biomarker.[4] When the primary alpha-oxidation pathway is impaired, the omega-oxidation pathway becomes more active, leading to increased production and excretion of 3-MAA.[4][5] Monitoring urinary 3-MAA can be a non-invasive method to assess the metabolic status of patients with Refsum disease, especially in response to dietary interventions and therapeutic strategies.
Biochemical Pathway
In healthy individuals, phytanic acid is primarily metabolized through alpha-oxidation in the peroxisomes. However, in Refsum disease, this pathway is deficient. Consequently, phytanic acid is shunted to the omega-oxidation pathway, a microsomal process. This alternative pathway leads to the formation of various dicarboxylic acids, including this compound, which is then excreted in the urine.
Caption: Phytanic acid metabolism in health and Refsum disease.
Data Presentation: this compound Levels
The following table summarizes the reported levels of urinary this compound in patients with Adult Refsum Disease (ARD) compared to healthy individuals. It is important to note that the data for patients and healthy controls are derived from different studies, and direct statistical comparison should be interpreted with caution.
| Analyte | Patient Group | Sample Type | Concentration Range | Mean Concentration | Citation |
| This compound | Adult Refsum Disease (n=11) | Urine | 8.3 - 57.4 µmol/day | 20.4 µmol/day | [4] |
| This compound | Healthy Adult Male | Urine | Not specified | 74.4 ± 76.6 µmol/mmol creatinine (B1669602) | [6] |
| This compound | Healthy Pediatric (1 day - 16 years) | Urine | Not specified | Age-dependent mean values reported | [7] |
Note: The units of measurement differ between studies, highlighting the importance of standardized reporting.
Experimental Protocols
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of urinary organic acids, including this compound.
1. Sample Preparation (Urine)
-
Collection and Storage: Collect a random or 24-hour urine sample in a container without preservatives. Store samples at -20°C or lower until analysis.
-
Creatinine Measurement: Determine the creatinine concentration of the urine sample to normalize the excretion of this compound.
-
Extraction:
-
Thaw the urine sample to room temperature and vortex to mix.
-
In a glass tube, take a volume of urine equivalent to 0.25 mg of creatinine.
-
Add an appropriate internal standard (e.g., tropic acid).
-
Adjust the pH to 1.0 with 6 M HCl.
-
Saturate the solution with sodium chloride.
-
Extract the organic acids twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes for each extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
-
To make the organic acids volatile for GC analysis, a two-step derivatization is performed:
-
Oximation: To the dried extract, add 100 µL of 2% methoxyamine hydrochloride in pyridine. Cap the vial and incubate at 60°C for 30 minutes. This step derivatizes keto-acids.
-
Silylation: Cool the sample and add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 60°C for 45 minutes.
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 4 minutes.
-
Ramp 1: Increase to 200°C at 4°C/min.
-
Ramp 2: Increase to 275°C at 3°C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity and specificity. The characteristic ions for the trimethylsilyl (B98337) derivative of this compound should be monitored.
-
4. Quantification
-
Create a calibration curve using a series of known concentrations of a this compound standard that have undergone the same extraction and derivatization procedure.
-
Calculate the concentration of this compound in the urine sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Express the final concentration as µmol/mmol of creatinine.
References
- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 2. 3-Methyladipate excretion in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. urinemetabolome.ca [urinemetabolome.ca]
- 7. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Models for Studying 3-Methyladipic Acid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid is a dicarboxylic acid that serves as a metabolite in the omega-oxidation pathway of phytanic acid, a branched-chain fatty acid. Under normal physiological conditions, phytanic acid is primarily metabolized through alpha-oxidation in peroxisomes. However, in certain metabolic disorders, such as Adult Refsum Disease (ARD), a deficiency in the alpha-oxidation pathway leads to the accumulation of phytanic acid and a compensatory increase in its metabolism via the omega-oxidation pathway, resulting in elevated levels of this compound in biological fluids.[1] This document provides detailed application notes and protocols for experimental models used to study the metabolism of this compound, with a focus on the broader context of phytanic acid oxidation.
In Vitro Models
Human Skin Fibroblasts
Patient-derived human skin fibroblasts are a valuable in vitro model for studying inherited metabolic disorders, including those affecting phytanic acid metabolism.[2][3] Fibroblasts from individuals with Refsum disease exhibit the enzymatic defects associated with the disorder, making them an excellent system to investigate the upregulation of the omega-oxidation pathway and the production of this compound.
Application Note: Cultured fibroblasts from Refsum disease patients can be treated with phytanic acid to induce the omega-oxidation pathway. Subsequent analysis of the cell culture medium and cell lysates can provide insights into the metabolic flux and the accumulation of downstream metabolites like this compound. These cells can also be used for gene expression and protein analysis to study the regulation of enzymes involved in this pathway.
In Vivo Models
Genetically Engineered Mouse Models
Genetically engineered mouse models, particularly knockout (KO) models for genes involved in phytanic acid alpha-oxidation (e.g., Phyh), are powerful tools to study the in vivo consequences of deficient phytanic acid metabolism and the role of the compensatory omega-oxidation pathway. While a specific knockout mouse model for the AUH gene (encoding 3-methylglutaconyl-CoA hydratase, involved in a related pathway) is not extensively described in the context of this compound metabolism, a similar strategy could be employed to investigate its potential role.
Application Note: A Phyh knockout mouse model recapitulates the biochemical features of Refsum disease, including the accumulation of phytanic acid.[4] These animals can be used to study the long-term pathological effects of phytanic acid accumulation and to test the efficacy of therapeutic interventions aimed at enhancing the omega-oxidation pathway. Analysis of urine and plasma from these mice will show elevated levels of this compound.
In Silico Models
Metabolic Flux Analysis
Computational models of metabolic pathways provide a systems-level understanding of cellular metabolism. Genome-scale metabolic models can be used to simulate the metabolic flux through different pathways under normal and diseased conditions.
Application Note: A fibroblast-specific genome-scale metabolic model can be used to simulate the metabolism of phytanic acid in both healthy and Refsum disease states.[5] By simulating the knockout of the PHYH gene, the model can predict the increased flux through the omega-oxidation pathway and the resulting production of this compound. This approach can help identify potential targets for therapeutic intervention.
Quantitative Data
The following tables summarize quantitative data related to this compound and phytanic acid metabolism in the context of Refsum disease.
Table 1: this compound and Phytanic Acid Levels in Refsum Disease Patients
| Parameter | Patient Group | Value | Reference |
| Urinary this compound Excretion | Refsum Disease | Increased concentrations | [1] |
| Capacity of ω-oxidation pathway | Refsum Disease | 6.9 (2.8-19.4) mg PA/day | [6][7] |
| Plasma Phytanic Acid | Refsum Disease | 10-50 mg/dL | [8] |
| Normal Plasma Phytanic Acid | Control | ≤ 0.2 mg/dL | [8] |
Table 2: Enzyme Kinetic Parameters for Phytanic Acid ω-Hydroxylation
| Enzyme | Substrate | KM (µM) | Vmax (min-1) | Reference |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 | [9] |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 | [9] |
Experimental Protocols
Protocol 1: In Vitro Induction of Phytanic Acid Omega-Oxidation in Human Fibroblasts
Objective: To induce the omega-oxidation of phytanic acid in cultured human fibroblasts from Refsum disease patients and control subjects.
Materials:
-
Human skin fibroblasts (from Refsum patient and healthy control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phytanic acid
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Prepare a stock solution of phytanic acid complexed to BSA.
-
Wash the cells twice with PBS.
-
Treat the cells with fresh culture medium containing phytanic acid-BSA complex at a final concentration of 100 µM. Use medium with BSA alone as a control.
-
Incubate the cells for 48-72 hours.
-
After incubation, collect the cell culture medium for analysis of extracellular metabolites.
-
Wash the cells with PBS, and then lyse the cells for protein and gene expression analysis.
Protocol 2: Quantification of this compound in Urine by GC-MS
Objective: To quantify the concentration of this compound in urine samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated this compound)
-
Hydroxylamine (B1172632) hydrochloride
-
Saturated NaCl solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system with a suitable capillary column
Procedure:
-
To 1 mL of urine, add a known amount of the internal standard.
-
Add 0.5 mL of 50% hydroxylamine hydrochloride and incubate at 60°C for 30 minutes to form oximes of keto acids.
-
Acidify the sample to pH 1-2 with HCl.
-
Add saturated NaCl solution to the sample.
-
Extract the organic acids with two portions of 5 mL diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the residue by adding 100 µL of BSTFA with 1% TMCS and heating at 60°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Analyze the sample in full scan or selected ion monitoring (SIM) mode to identify and quantify this compound based on its retention time and mass spectrum, using the internal standard for calibration.
Protocol 3: Western Blot Analysis of AUH Protein Expression
Objective: To determine the expression level of AUH (3-methylglutaconyl-CoA hydratase) protein in cell lysates.
Materials:
-
Cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AUH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AUH antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify AUH protein expression relative to a loading control.
Protocol 4: RT-qPCR Analysis of AUH Gene Expression
Objective: To quantify the relative expression of the AUH gene in cultured cells.
Materials:
-
Cultured cells
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix with SYBR Green
-
Primers for AUH and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Harvest cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and gene (AUH and reference gene), including no-template controls.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative expression of the AUH gene, normalized to the expression of the reference gene.
Mandatory Visualizations
Phytanic Acid Metabolism Pathways
Caption: Overview of Phytanic Acid Metabolism Pathways.
Experimental Workflow for In Vitro Studies
Caption: Workflow for In Vitro Analysis of this compound Metabolism.
Logical Relationship in Refsum Disease
Caption: Pathophysiological Cascade in Adult Refsum Disease.
References
- 1. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid alpha-oxidation in human cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid oxidase activity in cultured skin fibroblasts. Diagnostic usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Infantile Refsum Disease: Influence of Dietary Treatment on Plasma Phytanic Acid Levels [repositorio.ulssa.pt]
- 6. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 9. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 3-Methyladipic Acid in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker for certain metabolic disorders. It is primarily known as a metabolite of phytanic acid, a branched-chain fatty acid.[1][2][3] In conditions like Adult Refsum Disease, where the primary α-oxidation pathway for phytanic acid is impaired, the metabolic workload shifts to the ω-oxidation pathway, leading to an accumulation and subsequent excretion of 3-MAA.[4] Understanding the flux and fate of 3-MAA can provide valuable insights into the pathophysiology of such diseases and the efficacy of therapeutic interventions.
Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for tracing the metabolic fate of molecules in biological systems.[5] By introducing a "heavy" version of 3-MAA, researchers can track its conversion into downstream metabolites, thereby elucidating pathway dynamics and metabolic fluxes. These application notes provide a comprehensive overview and detailed protocols for using stable isotope-labeled 3-MAA in metabolic tracing studies.
Metabolic Pathway of this compound
This compound is formed from phytanic acid through a series of enzymatic reactions in the peroxisome, initiated by ω-oxidation followed by several rounds of β-oxidation. While often considered a terminal excretion product, dicarboxylic acids can, in some contexts, be further metabolized. They can be transported into peroxisomes and mitochondria and undergo further β-oxidation, potentially feeding into the tricarboxylic acid (TCA) cycle. Tracing studies with labeled 3-MAA are essential to determine its metabolic fate—whether it is solely an end-product for excretion or if it contributes to central carbon metabolism.
Synthesis of Stable Isotope-Labeled this compound
Commercially available stable isotope-labeled 3-MAA is not common. Therefore, custom synthesis is often required. Below are proposed synthetic schemes for producing [U-¹³C₇]-3-methyladipic acid and [D₃]-3-methyladipic acid, based on established methods for labeling carboxylic acids.
Protocol 1: Synthesis of [U-¹³C₇]-3-Methyladipic Acid
This protocol is hypothetical and based on multi-step organic synthesis starting from simple, commercially available ¹³C-labeled precursors.
-
Starting Materials: ¹³C-labeled acetone (B3395972) and ¹³C-labeled ethyl acetate.
-
Step 1: Synthesis of ¹³C-labeled 3-methyl-2-butenoate: Perform a condensation reaction between ¹³C-acetone and the ylide derived from triethyl phosphonoacetate (prepared from ¹³C-ethyl acetate).
-
Step 2: Michael Addition: React the resulting ¹³C-labeled 3-methyl-2-butenoate with a ¹³C-labeled malonic ester derivative in the presence of a base.
-
Step 3: Hydrolysis and Decarboxylation: Hydrolyze the ester groups and subsequently decarboxylate the malonic acid moiety to yield uniformly ¹³C-labeled this compound.
-
Purification: Purify the final product using recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic enrichment by NMR and high-resolution mass spectrometry.
Protocol 2: Synthesis of [D₃]-3-Methyladipic Acid (Methyl Group Labeled)
This protocol utilizes a deuterium-labeled methylating agent.
-
Starting Material: Diethyl glutaconate.
-
Step 1: Michael Addition: Perform a Michael addition with a suitable nucleophile to the glutaconate derivative.
-
Step 2: Deuteromethylation: Introduce the deuterium-labeled methyl group using a deuterated methylating agent, such as [D₃]-methyl iodide, at the α-position to one of the carboxyl groups.
-
Step 3: Reduction and Hydrolysis: Reduce the double bond and hydrolyze the ester groups to yield [D₃]-3-methyladipic acid.
-
Purification and Characterization: Purify and characterize the product as described in Protocol 1.
Experimental Protocols for Metabolic Tracing
The following protocols describe how to use stable isotope-labeled 3-MAA in cell culture and in vivo experiments.
Protocol 3: In Vitro Metabolic Tracing in Cell Culture
-
Cell Culture: Culture cells of interest (e.g., hepatocytes, fibroblasts) in standard growth medium to ~80% confluency.
-
Labeling: Replace the growth medium with a medium containing the stable isotope-labeled 3-MAA at a known concentration (e.g., 100-500 µM).
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol (B129727).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the samples (e.g., methylation or silylation) to increase volatility. For LC-MS/MS, reconstitute the dried extract in a suitable solvent.
-
Protocol 4: In Vivo Metabolic Tracing in Animal Models
-
Animal Acclimatization: Acclimatize animals (e.g., mice) to the experimental conditions.
-
Tracer Administration: Administer the stable isotope-labeled 3-MAA via oral gavage, intraperitoneal injection, or intravenous infusion. The dose and route will depend on the specific research question.
-
Time Course and Sample Collection: Collect blood and tissue samples at various time points post-administration. For urine collection, house animals in metabolic cages.
-
Sample Processing:
-
Plasma/Serum: Precipitate proteins (e.g., with cold methanol or acetonitrile) and collect the supernatant.
-
Tissues: Immediately freeze-clamp tissues in liquid nitrogen to halt metabolism. Homogenize the frozen tissue in an appropriate extraction solvent.
-
Urine: Centrifuge to remove any particulate matter.
-
-
Metabolite Extraction and Analysis: Follow the same procedures as for the in vitro samples (Protocol 3, steps 4 and 5).
Analytical Methodology: Mass Spectrometry
LC-MS/MS for this compound and Related Metabolites
-
Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase system would be water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
MRM Transitions: Monitor for the precursor-to-product ion transitions for both unlabeled and labeled 3-MAA and its potential downstream metabolites. For 3-MAA (MW: 160.17 g/mol ), the [M-H]⁻ ion at m/z 159.0663 would be the precursor ion. Common product ions would result from losses of H₂O and CO₂.
GC-MS for Derivatized this compound
-
Derivatization: Convert the carboxylic acid groups to their methyl or trimethylsilyl (B98337) (TMS) esters to increase volatility.
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Monitor for the mass-to-charge ratios of characteristic fragment ions. The mass shift corresponding to the incorporated stable isotopes will be observed in the molecular ion and fragment ions.
Data Presentation and Interpretation
Quantitative data from metabolic tracing experiments should be organized to clearly show the incorporation of the stable isotope label into downstream metabolites over time.
Table 1: Isotopic Enrichment of this compound and Downstream Metabolites in Cell Culture
| Time (hours) | Labeled 3-MAA Enrichment (%) | Labeled Succinate Enrichment (%) | Labeled Malate Enrichment (%) | Labeled Citrate Enrichment (%) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 95 ± 3 | 2 ± 0.5 | 1.5 ± 0.4 | 1 ± 0.3 |
| 6 | 96 ± 2 | 8 ± 1.2 | 6 ± 1.0 | 4 ± 0.8 |
| 12 | 97 ± 2 | 15 ± 2.1 | 12 ± 1.8 | 9 ± 1.5 |
| 24 | 98 ± 1 | 25 ± 3.0 | 20 ± 2.5 | 16 ± 2.1 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Mass Isotopologue Distribution of Succinate after 24-hour Labeling with [U-¹³C₇]-3-Methyladipic Acid
| Isotopologue | Abundance (%) |
| M+0 | 75 ± 3.0 |
| M+1 | 5 ± 1.0 |
| M+2 | 12 ± 1.5 |
| M+3 | 6 ± 0.8 |
| M+4 | 2 ± 0.5 |
Data are presented as mean ± standard deviation and are hypothetical. M+n represents the isotopologue with n ¹³C atoms.
Interpretation of Labeling Patterns
The pattern of labeled carbons (isotopologue distribution) in downstream metabolites provides crucial information about the metabolic pathways involved. For example, if [U-¹³C₇]-3-MAA is metabolized via β-oxidation to acetyl-CoA, this would lead to the appearance of M+2 isotopologues in TCA cycle intermediates.
Conclusion
The use of stable isotope-labeled this compound is a powerful approach to investigate its metabolic fate and its role in cellular metabolism. The protocols and methodologies outlined in these application notes provide a framework for researchers to design and execute robust metabolic tracing studies. Such experiments will be invaluable for advancing our understanding of diseases associated with altered fatty acid metabolism and for the development of novel therapeutic strategies.
References
- 1. Electrochemical deutero-(di)carboxylations for the preparation of deuterium-labeled medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. synthesis-of-deuterium-labeled-2-quinoxalinecarboxylic-acid-and-3-methylquinoxaline-2-carboxylic-acid-from-deuterium-aniline - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: 3-Methyladipic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a crucial biomarker in the diagnosis and monitoring of Adult Refsum Disease (ARD). This inherited metabolic disorder is characterized by the accumulation of phytanic acid due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for its normal α-oxidation.[1] In individuals with ARD, an alternative ω-oxidation pathway is utilized for phytanic acid metabolism, leading to the formation and subsequent excretion of 3-MAA in the urine.[1] Therefore, the accurate quantification of 3-MAA in biological samples is paramount for the clinical management of ARD patients. These application notes provide detailed protocols for the use of this compound reference standards in analytical chemistry for clinical and research applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate analysis.
| Property | Value | Reference |
| Chemical Name | 3-methylhexanedioic acid | [2] |
| CAS Number | 3058-01-3 | [1][3] |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | White fine crystalline powder | |
| Melting Point | 100-102 °C | |
| Boiling Point | 230 °C at 30 mmHg | |
| Solubility | Soluble in DMF (14 mg/ml), DMSO (12 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 5 mg/ml). | [1] |
Clinical Significance and Application
The primary application of this compound reference standards is in the quantitative analysis of 3-MAA in urine samples for the diagnosis and monitoring of Adult Refsum Disease. Urinary levels of 3-MAA are directly correlated with plasma phytanic acid levels, providing a non-invasive method to assess the metabolic status of patients.[4]
Quantitative Data Summary
The following table summarizes key quantitative findings from a study on Adult Refsum Disease patients, highlighting the clinical utility of 3-MAA measurement.
| Parameter | Value | Clinical Implication | Reference |
| Capacity of ω-oxidation pathway | 6.9 (range: 2.8-19.4) mg PA/day | Represents the body's ability to clear phytanic acid via the alternative pathway. | [4] |
| Correlation of 3-MAA excretion with plasma phytanic acid | r = 0.61 (P = 0.03) | Demonstrates that urinary 3-MAA is a reliable indicator of systemic phytanic acid levels. | [4] |
| Increase in 3-MAA excretion during fasting (56h) | 208 ± 58% | Shows the induction of the ω-oxidation pathway under metabolic stress. | [4] |
Experimental Protocols
Preparation of this compound Reference Standards
Objective: To prepare accurate stock and working standard solutions of this compound for calibration curves and quality control in analytical assays.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (B129727), HPLC grade
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a clean weighing boat.
-
Transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add a small volume of methanol to dissolve the standard.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Cap the flask and invert several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the weighed amount.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the initial mobile phase of the analytical method.
-
The concentration range of the working standards should encompass the expected physiological and pathological concentrations of 3-MAA in the samples. A typical range for a calibration curve could be 0.1 µg/mL to 10 µg/mL.
-
Store the working standard solutions at 4°C for short-term use (up to one week) or at -20°C for longer periods.
-
Quantitative Analysis of this compound in Urine by GC-MS
Objective: To quantify the concentration of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard.
Materials:
-
Urine samples (stored at -20°C)
-
This compound reference standards
-
Internal Standard (IS): A deuterated analog of a dicarboxylic acid (e.g., D4-succinic acid or a custom-synthesized D3-3-methyladipic acid)
-
Ethyl acetate (B1210297), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to mix.
-
Transfer 1 mL of urine to a glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Acidify the urine to pH < 2 with concentrated HCl.
-
Saturate the sample with NaCl.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (as TMS derivatives):
-
This compound: Specific fragment ions (e.g., m/z 289 [M-15], 147)
-
Internal Standard: Specific fragment ions for the chosen deuterated standard.
-
-
-
-
Quantification:
-
Generate a calibration curve by analyzing the prepared working standard solutions.
-
Plot the ratio of the peak area of the 3-MAA derivative to the peak area of the internal standard derivative against the concentration of the standards.
-
Calculate the concentration of 3-MAA in the urine samples using the linear regression equation from the calibration curve.
-
Normalize the results to the urinary creatinine (B1669602) concentration.
-
Visualizations
Phytanic Acid Metabolism and 3-MAA Formation
Caption: Metabolic fate of phytanic acid and the formation of 3-MAA in Adult Refsum Disease.
Analytical Workflow for 3-MAA Quantification
Caption: Workflow for the quantitative analysis of this compound in urine by GC-MS.
References
Application Notes and Protocols for High-Throughput Screening of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a crucial biomarker for the diagnosis and monitoring of Adult Refsum Disease, a rare inherited neurological disorder. This condition is characterized by the accumulation of phytanic acid in the body due to a deficiency in the enzyme phytanoyl-CoA hydroxylase. The omega-oxidation pathway serves as an alternative route for phytanic acid metabolism, leading to the formation and excretion of 3-MAA. High-throughput screening (HTS) methodologies for 3-MAA are essential for large-scale population screening, drug discovery efforts aimed at modulating phytanic acid metabolism, and for monitoring therapeutic efficacy.
These application notes provide detailed protocols for two distinct high-throughput screening approaches for the quantification of 3-MAA: a primary method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a secondary, fluorescence-based assay concept.
Metabolic Pathway of this compound Formation
The formation of this compound is a result of the omega-oxidation of phytanic acid, a branched-chain fatty acid. This pathway becomes particularly significant in individuals with impaired alpha-oxidation, as seen in Refsum Disease.
Caption: Metabolic conversion of phytanic acid to this compound.
Primary HTS Method: Automated LC-MS/MS Quantification of this compound
This protocol describes a high-throughput method for the sensitive and specific quantification of 3-MAA in biological samples such as plasma or urine, utilizing automated sample preparation and rapid LC-MS/MS analysis.
Experimental Workflow
Caption: Automated workflow for high-throughput 3-MAA analysis.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Butanolic HCl (3N) or 3-Nitrophenylhydrazine (3-NPH) with EDC and pyridine
-
Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) plates (e.g., C18)
-
96-well collection plates
2. Sample Preparation (Automated)
This procedure is designed for a 96-well plate format and can be performed on a liquid handling robot.
-
Sample Aliquoting: Aliquot 50 µL of plasma or urine samples into a 96-well plate.
-
Internal Standard Addition: Add 10 µL of the internal standard solution (this compound-d3 in methanol) to each well.
-
Protein Precipitation (for plasma): Add 200 µL of cold acetonitrile to each well. Mix and centrifuge the plate to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant (from protein precipitation) or diluted urine onto the SPE plate.
-
Wash the wells with 1 mL of water.
-
Elute the analytes with 500 µL of methanol into a new 96-well collection plate.
-
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of 3N butanolic HCl.
-
Seal the plate and incubate at 60°C for 30 minutes.
-
Evaporate the butanolic HCl under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of rapid gradients.
-
Column: A C18 reversed-phase column with a small particle size (e.g., <2 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 2-3 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the butyl ester derivatives of 3-MAA and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-MAA Butyl Ester | 273.2 | 119.1 | 15 |
| 3-MAA-d3 Butyl Ester | 276.2 | 122.1 | 15 |
5. Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized for clear comparison.
| Sample ID | 3-MAA Concentration (µM) | Standard Deviation | %CV |
| Control 1 | 0.52 | 0.04 | 7.7 |
| Control 2 | 0.48 | 0.05 | 10.4 |
| Patient 1 | 15.7 | 1.2 | 7.6 |
| Patient 2 | 22.1 | 1.8 | 8.1 |
| Test Compound A | 8.3 | 0.7 | 8.4 |
| Test Compound B | 19.5 | 1.5 | 7.7 |
Secondary HTS Method: Fluorescence-Based Assay for Dicarboxylic Acids
This section outlines a conceptual framework for a fluorescence-based HTS assay. This method is based on the derivatization of the carboxylic acid groups of 3-MAA with a fluorescent labeling reagent, enabling detection with a plate reader. While not as specific as LC-MS/MS, this method offers a higher throughput for primary screening campaigns.
Assay Principle
The assay is based on the reaction of a fluorescent derivatizing agent with the two carboxylic acid groups of 3-MAA. The resulting fluorescent product can be quantified using a fluorescence plate reader.
Caption: Principle of the fluorescence-based 3-MAA assay.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Fluorescent derivatization reagent (e.g., 4-Bromomethyl-7-methoxycoumarin)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Acetonitrile
-
Potassium carbonate
-
96- or 384-well black microplates
2. Sample Preparation
-
Perform sample extraction as described in the LC-MS/MS protocol (steps 1-5 under Sample Preparation).
3. Derivatization Reaction
-
To the dried residue in each well, add 20 µL of a solution containing the fluorescent derivatization reagent, 18-crown-6, and potassium carbonate in acetonitrile.
-
Seal the plate and incubate at 70°C for 60 minutes.
-
Cool the plate to room temperature.
-
Add 180 µL of a quenching solution (e.g., dilute acetic acid) to stop the reaction.
4. Fluorescence Detection
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorescent label (e.g., for 4-Bromomethyl-7-methoxycoumarin, Ex: 365 nm, Em: 450 nm).
-
Record the fluorescence intensity for each well.
5. Data Presentation
| Sample Type | Mean Fluorescence Intensity | Standard Deviation | Fold Change vs. Control |
| Blank | 512 | 45 | - |
| Control | 1580 | 120 | 1.0 |
| 3-MAA Standard (10 µM) | 12450 | 980 | 7.9 |
| Patient Sample | 9860 | 750 | 6.2 |
| Hit Compound 1 | 4530 | 310 | 2.9 |
| Hit Compound 2 | 11200 | 890 | 7.1 |
Conclusion
The presented protocols offer robust and scalable solutions for the high-throughput screening of this compound. The LC-MS/MS method provides high sensitivity and specificity, making it ideal for confirmatory screening and precise quantification. The fluorescence-based assay, while more conceptual, presents a viable option for rapid primary screening of large compound libraries. The choice of method will depend on the specific requirements of the research or drug discovery program, including desired throughput, sensitivity, and the availability of instrumentation. The automation of these workflows is key to achieving the efficiency required for modern screening campaigns.
Application Notes and Protocols: Clinical Applications of 3-Methyladipic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that is not typically found in significant amounts in healthy individuals. Its presence and concentration in biological fluids, primarily urine, serve as a crucial biomarker for specific inborn errors of metabolism. The measurement of 3-MAA is particularly important in the diagnosis and monitoring of Adult Refsum Disease (ARD), a rare autosomal recessive disorder. In ARD, the accumulation of phytanic acid due to a defective alpha-oxidation pathway leads to its metabolism through an alternative route, the omega (ω)-oxidation pathway, resulting in the production and excretion of 3-MAA.[1] These application notes provide a comprehensive overview of the clinical significance of 3-MAA measurement, detailed protocols for its quantification, and a summary of relevant quantitative data.
Clinical Significance
The primary clinical application of this compound measurement is in the diagnosis and management of Adult Refsum Disease (ARD) .
-
Pathophysiology of Adult Refsum Disease: ARD is characterized by a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase, which is essential for the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[2] This enzymatic block leads to the accumulation of phytanic acid in plasma and tissues, causing a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[3]
-
Role of this compound as a Biomarker: In individuals with ARD, the body utilizes the ω-oxidation pathway as an alternative mechanism to metabolize the excess phytanic acid. This pathway results in the formation of various metabolites, with this compound being a key terminal product excreted in the urine.[2][4] Therefore, elevated levels of urinary 3-MAA are a strong indicator of a functional ω-oxidation pathway compensating for the deficient α-oxidation and are highly suggestive of ARD.
-
Monitoring Disease and Treatment Efficacy: The measurement of urinary 3-MAA can be used to monitor the metabolic status of ARD patients. The excretion of 3-MAA is correlated with plasma phytanic acid levels. Dietary restriction of phytanic acid is the cornerstone of ARD management, and monitoring 3-MAA levels can help assess dietary compliance and the effectiveness of the treatment in reducing the phytanic acid load.
While the association with ARD is well-established, the clinical utility of 3-MAA measurement in other conditions is less defined. Some studies have noted dicarboxylic aciduria, which can include various dicarboxylic acids, in the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and diabetic ketoacidosis . In these conditions, the primary metabolic disturbance leads to an upregulation of ω-oxidation of fatty acids as an alternative energy-producing pathway. However, 3-MAA is not a primary or specific biomarker for these disorders.
Metabolic Pathway: Omega-Oxidation of Phytanic Acid
In ARD, the ω-oxidation of phytanic acid provides an alternative degradation route. This pathway involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and peroxisomes.
Quantitative Data
The following tables summarize the quantitative data for this compound levels in urine for healthy individuals and patients with Adult Refsum Disease.
Table 1: Urinary this compound in Healthy Individuals
| Population | Age Group | 3-MAA Concentration (μmol/mmol creatinine) | Reference |
| North Indian | 1 day - 16 years | Mean ± SD reported for various age sub-groups | |
| Iranian | 2 days - 15 years | Detected in 60-80% of samples (quantitative range not specified for 3-MAA alone) |
Note: Specific mean and standard deviation values for 3-MAA across different pediatric age groups are available in the cited literature but are presented here as a general reference due to the detailed age-related variations.
Table 2: Urinary this compound in Patients with Adult Refsum Disease (ARD)
| Parameter | Value | Reference |
| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | |
| Correlation of 3-MAA excretion with plasma phytanic acid | r = 0.61 (P = 0.03) | |
| Increase in 3-MAA excretion during a 56-hour fast | 208 ± 58% |
Experimental Protocols
The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
Experimental Workflow: Urinary 3-MAA Analysis by GC-MS
Protocol: Quantitative Analysis of Urinary this compound by GC-MS
This protocol is a general guideline based on established methods for urinary organic acid analysis and should be optimized and validated in the user's laboratory.
1. Materials and Reagents
-
Urine samples (frozen at -20°C or lower until analysis)
-
This compound standard
-
Internal standard (e.g., tropic acid or a stable isotope-labeled 3-MAA)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Sample Preparation and Extraction
-
Thaw urine samples to room temperature and vortex to mix.
-
Transfer a specific volume of urine (e.g., 1 mL, or a volume normalized to creatinine (B1669602) concentration) to a glass centrifuge tube.
-
Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample.
-
Acidify the urine to a pH of approximately 1 by adding concentrated HCl.
-
Saturate the aqueous phase with NaCl to improve extraction efficiency.
-
Perform liquid-liquid extraction by adding ethyl acetate (e.g., 3 mL), vortexing vigorously for 2 minutes, and centrifuging to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with a fresh aliquot of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
3. Derivatization
-
To the dried residue, add pyridine (e.g., 20 µL) and the derivatizing agent BSTFA with 1% TMCS (e.g., 80 µL).
-
Seal the tube tightly and heat at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Allow the sample to cool to room temperature before injection into the GC-MS.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 8°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for the trimethylsilyl (B98337) derivative of this compound and the internal standard should be monitored. For 3-MAA-bis(TMS) ester, characteristic ions would include m/z 289 (M-15) and 186.
-
Scan Mode: Can be used for qualitative identification.
-
5. Quantification
-
Create a calibration curve by analyzing standard solutions of 3-MAA at different concentrations, prepared in a matrix similar to the samples (e.g., a pool of normal urine).
-
Calculate the ratio of the peak area of the 3-MAA derivative to the peak area of the internal standard derivative for each calibrator and sample.
-
Determine the concentration of 3-MAA in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Express the final concentration normalized to urinary creatinine concentration (e.g., in µmol/mmol creatinine).
Conclusion
The measurement of this compound is a valuable tool in the clinical laboratory for the investigation of inborn errors of metabolism, most notably Adult Refsum Disease. Its role as a biomarker for the activity of the ω-oxidation pathway of phytanic acid makes it indispensable for the diagnosis and monitoring of this condition. The provided protocols and data serve as a guide for researchers and clinicians to establish and interpret 3-MAA measurements in a clinical or research setting. Further research may elucidate its role in other metabolic disturbances, potentially expanding its clinical utility.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 2. byjus.com [byjus.com]
- 3. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Methyladipic Acid from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of certain metabolic disorders, most notably Adult Refsum Disease. In this condition, the standard alpha-oxidation pathway for the breakdown of phytanic acid is deficient, leading to its metabolism via the alternative omega-oxidation pathway, which results in the elevated excretion of 3-MAA.[1] Accurate and reliable quantification of 3-MAA in plasma is therefore crucial for clinical research and diagnostics.
This document provides a detailed protocol for the extraction of this compound from human plasma, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on a validated method for the analysis of dicarboxylic acids in biological fluids.
Metabolic Pathway of this compound Formation
In healthy individuals, phytanic acid, a branched-chain fatty acid obtained from the diet, is primarily metabolized through alpha-oxidation in the peroxisomes. However, in individuals with Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway.[2][3][4][5] Consequently, phytanic acid is shunted to the omega (ω)-oxidation pathway in the endoplasmic reticulum, leading to the formation of this compound, which is then excreted.
Caption: Metabolic fate of phytanic acid in health and Refsum Disease.
Experimental Protocol: Extraction and Derivatization of this compound from Plasma
This protocol is adapted from a validated method for the analysis of dicarboxylic acids in plasma by LC-MS/MS.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methyl-tert-butyl ether (MTBE)
-
Phosphoric acid
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Methanol
-
Ammonium formate
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d3).
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or water bath
-
Autosampler vials
Procedure:
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. title [tellmegen.com]
- 3. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methyladipic Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 3-Methyladipic acid (3-MAA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the sensitive detection of this compound?
A1: The most common and sensitive methods for the quantification of this compound in biological matrices such as urine and plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the polar nature and low volatility of 3-MAA, a derivatization step is typically required, especially for GC-MS, to improve chromatographic separation and detection sensitivity.[1][2]
Q2: Why is derivatization necessary for the analysis of this compound, particularly by GC-MS?
A2: this compound is a dicarboxylic acid, which makes it non-volatile and thermally labile. Derivatization is a chemical modification process that converts 3-MAA into a more volatile and thermally stable derivative. This is crucial for GC analysis to prevent peak tailing and ensure good chromatographic separation.[1] Common derivatization approaches include silylation (e.g., using BSTFA) or esterification. For LC-MS/MS, derivatization can also be used to enhance ionization efficiency and improve sensitivity.[2][3]
Q3: What are the expected challenges when analyzing this compound in biological samples?
A3: Researchers may encounter several challenges, including:
-
Low sensitivity: Due to the inherent properties of dicarboxylic acids, achieving low limits of detection can be difficult without proper optimization of sample preparation and instrument parameters.[3]
-
Poor peak shape (tailing): In GC-MS, this can be caused by active sites in the injector or column that interact with the acidic functional groups of 3-MAA.[1][4] In LC-MS, improper mobile phase pH can also lead to peak tailing.
-
Matrix effects: Components in biological samples (e.g., salts, phospholipids) can interfere with the ionization of 3-MAA in the mass spectrometer, leading to signal suppression or enhancement and affecting quantitation accuracy.[2]
-
Analyte stability: The stability of 3-MAA in biological samples during collection, storage, and processing should be considered to ensure accurate results.[5]
Troubleshooting Guides
GC-MS Analysis
Issue: Poor Peak Shape (Tailing) for this compound
| Possible Cause | Recommended Solution |
| Active sites in the injector liner or on the column. | Use a deactivated liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column.[1][4] |
| Incomplete derivatization. | Optimize derivatization conditions (reagent volume, temperature, and time). Ensure samples are completely dry before adding the derivatization reagent. |
| Incorrect injection temperature. | Optimize the injector temperature. A temperature that is too low may result in slow vaporization, while one that is too high can cause degradation of the derivative. |
| Column contamination. | Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.[6] |
Issue: Low Sensitivity or No Peak Detected
| Possible Cause | Recommended Solution |
| Incomplete derivatization. | Verify the derivatization protocol. Use fresh derivatization reagents and optimize the reaction conditions.[1] |
| Analyte loss during sample preparation. | Optimize the extraction procedure to ensure good recovery of 3-MAA. Check the pH during liquid-liquid extraction to ensure the analyte is in the correct form for extraction. |
| Injector or column activity. | Use deactivated liners and columns to prevent adsorption of the analyte.[1] |
| Incorrect MS parameters. | Optimize the ion source and quadrupole temperatures, and ensure the correct m/z ions are being monitored for the derivatized 3-MAA. |
| Leaks in the GC-MS system. | Check for leaks in the gas lines, injector, and column connections.[4] |
LC-MS/MS Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 3-MAA is in a single ionic state (fully protonated or deprotonated). For reversed-phase chromatography, a low pH (e.g., using formic acid) is often used. |
| Secondary interactions with the stationary phase. | Use a column with a different stationary phase chemistry (e.g., a polar-embedded or polar-endcapped column) to minimize secondary interactions.[1] |
| Column overload. | Reduce the injection volume or dilute the sample. |
Issue: Low Sensitivity and Matrix Effects
| Possible Cause | Recommended Solution |
| Poor ionization efficiency. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and flow rates). Consider using a derivatization agent to improve ionization. Negative ion mode is generally preferred for carboxylic acids.[7][8] |
| Ion suppression from co-eluting matrix components. | Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic method to separate 3-MAA from interfering matrix components.[2] |
| Analyte degradation in the ion source. | Optimize the ion source temperature and cone voltage to minimize in-source fragmentation. |
| Use of an internal standard. | A stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and variations in instrument response. |
Experimental Protocols
GC-MS Method with BSTFA Derivatization (Adapted for 3-MAA)
This protocol is a general procedure for dicarboxylic acids and should be optimized for this compound.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 3-MAA).
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with an appropriate organic solvent (e.g., ethyl acetate) twice.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of pyridine (B92270) and 200 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[1]
-
Tightly cap the vial and heat at 70 °C for 1 hour.[1]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injection Mode: Split (e.g., 20:1).[1]
-
MS Ion Source Temperature: 230 °C.[1]
-
MS Quadrupole Temperature: 150 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-550.[1]
-
LC-MS/MS Method with Phenylenediamine Derivatization (Adapted for 3-MAA)
This protocol is based on a method for various carboxylic acids and should be optimized for this compound.[9]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard and 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatization solution containing o-phenylenediamine, a coupling agent (e.g., EDC), and a catalyst in an appropriate solvent.
-
Incubate the reaction mixture (e.g., 60°C for 30 minutes).
-
Quench the reaction and dilute the sample with the mobile phase before injection.
-
-
LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized 3-MAA from other components.
-
Flow Rate: 0.3 mL/min.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the derivatized 3-MAA.
-
Quantitative Data Summary
The following tables provide an overview of typical performance characteristics for the analysis of dicarboxylic acids using GC-MS and LC-MS/MS. These values are indicative and should be determined for each specific laboratory method.
Table 1: Typical Performance of GC-MS Methods for Dicarboxylic Acids
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.5 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/mL | [11] |
| Linearity (r²) | > 0.99 | [10] |
| Recovery | 85 - 115% | [10] |
Table 2: Typical Performance of LC-MS/MS Methods for Dicarboxylic Acids
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.1 µmol/L | [11] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µmol/L | [11] |
| Linearity (r²) | > 0.995 | [11] |
| Recovery | 90 - 110% | [9] |
Visualizations
Caption: Troubleshooting workflow for peak tailing in GC-MS analysis of 3-MAA.
Caption: Troubleshooting low sensitivity in LC-MS/MS analysis of 3-MAA.
Caption: General experimental workflow for the derivatization of 3-MAA.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
- 8. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Methyladipic Acid
Welcome to the technical support center for the analysis of 3-Methyladipic acid (3-MAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][4] For a dicarboxylic acid like 3-MAA, common interfering components in biological fluids include phospholipids (B1166683), salts, and other endogenous organic acids.[5]
Q2: How can I detect the presence of matrix effects in my 3-MAA assay?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of 3-MAA standard is introduced into the mass spectrometer after the analytical column.[6][7] Injection of a blank matrix extract will show a dip or a peak in the baseline signal if ion suppression or enhancement is occurring at specific retention times.[7] A quantitative assessment can be made by comparing the peak area of 3-MAA in a neat solution to the peak area of 3-MAA spiked into a blank matrix extract at the same concentration.[4][6]
Q3: What is the most effective way to compensate for matrix effects in 3-MAA quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method for compensating for matrix effects.[3][8] A SIL-IS for 3-MAA, such as deuterated this compound (e.g., this compound-d3), will have nearly identical chemical and physical properties to the analyte.[8] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the peak area ratio of the analyte to the internal standard.[3][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This issue can arise from several factors, including interactions with the analytical column and ion suppression.
Troubleshooting Steps:
-
Assess Column Performance:
-
Symptom: Tailing or fronting peaks.
-
Possible Cause: Interaction of the dicarboxylic acid functional groups of 3-MAA with active sites on the column, particularly metal surfaces.[9]
-
Solution: Consider using a metal-free or PEEK-lined column to minimize these interactions.[9] Ensure proper mobile phase pH to maintain a consistent ionization state for 3-MAA.
-
-
Evaluate for Ion Suppression:
-
Symptom: Low signal intensity, especially when analyzing samples in a complex matrix compared to a neat standard.
-
Possible Cause: Co-elution of matrix components, such as phospholipids, that suppress the ionization of 3-MAA.[4][10]
-
Solution: Perform a post-column infusion experiment to identify regions of ion suppression.[11][7] Adjust the chromatographic gradient to separate the 3-MAA peak from these suppressive regions.[4]
-
Issue 2: High Variability and Poor Reproducibility in 3-MAA Quantification
Inconsistent results across a sample batch are often indicative of uncontrolled matrix effects or inefficient sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in 3-MAA analysis.
Explanation:
-
Internal Standard: If a SIL-IS is not in use, implementing one is the first and most critical step to compensate for variability.[3][8]
-
Sample Preparation: If a SIL-IS is already in use, the sample preparation method should be evaluated. Protein precipitation is a simple but often "dirtier" method, leaving many matrix components that can cause interference.[12] Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is highly recommended for reducing matrix effects.[5][12] Optimizing the SPE protocol (sorbent type, wash, and elution solvents) can significantly improve reproducibility.
Data Presentation
The choice of sample preparation method can significantly impact the degree of matrix effect observed. The following table summarizes typical matrix effect percentages for different extraction techniques when analyzing organic acids in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 70 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | < 5 |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. Values significantly deviating from 100% indicate strong matrix effects. Data is representative and may vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Methodology:
-
Prepare Standard Solutions:
-
Solution A: Prepare a solution of this compound in a clean solvent (e.g., 50:50 acetonitrile (B52724):water) at a mid-range concentration (e.g., 100 ng/mL).
-
Solution B: Obtain a blank matrix (e.g., human plasma) and perform your sample preparation procedure (e.g., SPE). Spike the final, clean extract with this compound to the same final concentration as Solution A (100 ng/mL).
-
-
Analysis:
-
Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a robust method for extracting 3-MAA while minimizing matrix components.
Materials:
-
Mixed-mode anion exchange SPE cartridges.
-
Human plasma.
-
Internal Standard: this compound-d3.
-
Reagents: Formic acid, Methanol (B129727), Acetonitrile, Water.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for 3-MAA from plasma.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add the stable isotope-labeled internal standard.
-
SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes the anionic 3-MAA, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Technical Support Center: Analysis of 3-Methyladipic Acid by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 3-Methyladipic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a dicarboxylic acid, which makes it a polar and non-volatile compound. Direct injection into a GC-MS system would result in poor chromatographic peak shape, tailing, and potential thermal degradation in the hot injector. Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl (B83357) derivatives, making the molecule suitable for GC analysis.[1] This process improves thermal stability and chromatographic performance.
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for dicarboxylic acids like this compound are silylation and esterification.[2][3]
-
Silylation: This method uses reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[2][4][5] Silylation is often preferred for dicarboxylic acids as it can provide low detection limits and good reproducibility.[2][3]
-
Esterification: This method typically involves reacting the acid with an alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid catalyst like Boron Trifluoride (BF₃).[2][4] This converts the carboxylic acids into their corresponding methyl or butyl esters.
Q3: Which derivatization method is better for quantitative analysis of this compound?
A3: For low concentrations of dicarboxylic acids, silylation with BSTFA is often the reagent of choice.[2] It has been shown to provide lower detection limits (≤ 2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%) compared to esterification methods under certain conditions.[2][3]
Q4: What type of GC column is recommended for the analysis of derivatized this compound?
A4: A non-polar or medium-polarity capillary column is generally suitable. A common choice for the analysis of derivatized organic acids is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, such as a DB-5ms or equivalent.[1][6][7] These columns provide good separation for a wide range of derivatized metabolites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | 1. Incomplete derivatization: Presence of moisture in the sample or reagents can inhibit the reaction.[1][5] The reaction time or temperature may also be insufficient. 2. Analyte loss during sample preparation: Volatile derivatives can be lost if the solvent evaporation step is too long or at too high a temperature.[8] 3. Active sites in the GC system: The derivatized analyte may be adsorbing to active sites in the injector liner or the front of the GC column.[1] | 1. Optimize derivatization: Ensure all glassware is dry and use anhydrous solvents. Optimize the derivatization time and temperature (e.g., 60-70°C for 1 hour for silylation).[1] 2. Careful evaporation: Evaporate the solvent under a gentle stream of nitrogen at a moderate temperature. Avoid complete dryness if possible, or reconstitute the sample immediately after drying.[8] 3. Deactivate the system: Use a deactivated injector liner. If peak shape does not improve, you may need to trim the first few centimeters of the GC column. |
| Peak tailing for this compound | 1. Active sites in the GC system: As above, active sites can cause peak tailing.[1] 2. Column overload: Injecting too much sample can lead to peak fronting or tailing. 3. Poor derivatization: Incomplete derivatization can leave one of the two carboxyl groups free, leading to interactions with the column. | 1. System maintenance: Use a deactivated liner and condition the column according to the manufacturer's instructions.[1] 2. Dilute the sample: Try diluting the sample and re-injecting. 3. Check derivatization efficiency: Ensure an excess of the derivatization reagent is used and that the reaction conditions are optimal. |
| Poor reproducibility of peak area | 1. Inconsistent derivatization: Variability in reaction conditions (time, temperature, reagent amount) can lead to inconsistent derivatization yields. 2. Injection variability: Issues with the autosampler syringe (e.g., air bubbles, sample viscosity) can affect the injected volume. 3. Sample degradation: Silyl derivatives can be sensitive to moisture and may degrade over time if not analyzed promptly.[9] | 1. Standardize the protocol: Strictly adhere to the validated derivatization protocol for all samples and standards. 2. Check the autosampler: Inspect the syringe for any issues and ensure the wash steps are adequate. 3. Analyze samples promptly: Analyze derivatized samples as soon as possible. If storage is necessary, ensure vials are tightly capped and stored at a low temperature. |
| Presence of extraneous peaks | 1. Contaminated reagents: The derivatization reagent or solvents may be contaminated.[1] 2. Sample matrix interference: Biological samples are complex, and other components may be co-extracted and derivatized. 3. Septum bleed: Pieces of the injector septum can break off and introduce contaminants. | 1. Run a reagent blank: Derivatize and inject a sample containing only the solvent and derivatization reagents to identify contaminant peaks. 2. Optimize sample cleanup: If matrix interference is significant, consider adding a solid-phase extraction (SPE) step to the sample preparation. 3. Regular maintenance: Replace the injector septum regularly. |
Data Presentation
Table 1: Comparison of Derivatization Methods for Dicarboxylic Acids
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Butanol) |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
| Detection Limit | ≤ 2 ng m⁻³ | ≤ 4 ng m⁻³ |
| Applicability | C₃-C₉ dicarboxylic acids | C₃-C₉ dicarboxylic acids |
Source: Adapted from comparative studies on dicarboxylic acid analysis.[2][3]
Table 2: Typical GC-MS Parameters for Derivatized Organic Acid Analysis
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1] |
| Injector Temperature | 250 °C[1] |
| Injection Mode | Split (e.g., 1:15) or Splitless, depending on required sensitivity[10] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min[1] |
| MS Ion Source Temp. | 230 °C[7] |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50-550 amu[10] |
Note: These are starting parameters and may require optimization for your specific instrument and application.
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from Urine for GC-MS Analysis
This protocol describes the extraction of organic acids from a urine sample followed by silylation with BSTFA.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Determine the creatinine (B1669602) concentration of the urine sample.
-
Adjust the sample volume with deionized water to normalize to a specific creatinine concentration (e.g., 1 mmol/L).[10]
-
To 1 mL of the normalized urine, add an appropriate internal standard.
-
Acidify the sample by adding a small volume of concentrated HCl.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) and vortexing for 1 minute.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of pyridine (B92270) and 200 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[1]
-
Tightly cap the reaction vial and heat at 70°C for 1 hour.[1]
-
Cool the vial to room temperature before injection into the GC-MS.
Protocol 2: GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use the parameters outlined in Table 2 as a starting point for the analysis.
-
Acquire data in full scan mode to obtain a complete mass spectrum of the derivatized this compound.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. metbio.net [metbio.net]
Technical Support Center: 3-Methyladipic Acid (3-MAA) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in 3-Methyladipic acid (3-MAA) measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MAA) and why is its accurate measurement important?
A1: this compound is a dicarboxylic acid that is a metabolite of the branched-chain fatty acid, phytanic acid.[1][2] The primary source of phytanic acid is through the diet, from foods such as dairy products, red meat, and some fish. In healthy individuals, phytanic acid is primarily metabolized through a process called alpha-oxidation. However, when this pathway is impaired, as in the case of Refsum disease, an alternative pathway called omega-oxidation becomes more active, leading to the production and excretion of 3-MAA.[1][3] Therefore, urinary levels of 3-MAA can serve as a biomarker for monitoring phytanic acid metabolism. Accurate and precise measurement of 3-MAA is crucial for studying metabolic disorders and for understanding the metabolic fate of dietary phytanic acid.
Q2: What are the common analytical methods for quantifying 3-MAA?
A2: The most common analytical methods for quantifying 3-MAA are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. GC-MS methods typically require a derivatization step to make the non-volatile organic acids, like 3-MAA, volatile enough for gas chromatography.
Q3: What are the main sources of variability in 3-MAA measurements?
A3: Variability in 3-MAA measurements can be broadly categorized into pre-analytical, analytical, and post-analytical sources. Pre-analytical variables, which occur before the sample is analyzed, are the largest source of error and include:
-
Patient-related factors: Diet (especially intake of phytanic acid-rich foods), fasting status, age, and overall health.
-
Sample collection and handling: Time of day of sample collection (e.g., first-morning urine void is often preferred), type of collection tube (e.g., use of specific anticoagulants for plasma), and sample volume.
-
Sample storage and transport: Storage temperature, duration of storage, and the number of freeze-thaw cycles can all impact the stability of 3-MAA in biological samples.
Analytical variables are those that occur during the analysis itself, such as instrument calibration, the precision of pipetting, and the efficiency of the derivatization reaction. Post-analytical variables involve data processing and interpretation.
Q4: What is a suitable internal standard for 3-MAA analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated this compound (e.g., this compound-d3). These internal standards have nearly identical chemical and physical properties to the unlabeled 3-MAA, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. This allows for accurate correction of any analyte loss or variation during the analytical process. If a deuterated standard is not available, a structurally similar compound that is not endogenously present in the sample, such as 3,3-dimethyladipic acid, can be considered, but its performance must be carefully validated.
Troubleshooting Guides
Pre-Analytical Variability
This section addresses issues that can arise before the sample reaches the analytical instrument.
| Observed Problem | Potential Cause | Recommended Solution |
| High inter-individual variability in baseline 3-MAA levels. | Dietary differences in phytanic acid intake. | Standardize diet for a period before sample collection. If not possible, record detailed dietary information for all subjects. |
| Fasting status. | For blood samples, collect after an overnight fast. For urine, a first-morning void is often recommended to reduce dietary-related fluctuations. | |
| Inconsistent results from samples collected at different times. | Diurnal variation in metabolite excretion. | Standardize the time of day for all sample collections. |
| Low or undetectable 3-MAA levels in a patient expected to have elevated levels. | Improper sample storage leading to degradation. | Follow strict storage protocols. For long-term storage, -80°C is recommended. Minimize the number of freeze-thaw cycles. |
| Incorrect sample type or collection. | Ensure the correct biological matrix (e.g., urine for excretion studies, plasma for circulating levels) is collected in the appropriate container. |
Analytical Variability (GC-MS Focus)
This guide focuses on common issues encountered during the GC-MS analysis of 3-MAA.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) for 3-MAA. | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular inlet maintenance, including changing the liner and septum. |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent. | |
| "Ghost peaks" appearing in blank runs. | Carryover from a previous, highly concentrated sample. | Run a solvent blank after high-concentration samples. Clean the syringe and inlet. |
| Contamination of the GC system. | Bake out the column and clean the ion source. | |
| Low response or poor sensitivity for 3-MAA. | Inefficient extraction or derivatization. | Optimize the sample preparation protocol. Ensure the pH of the sample is appropriate for extraction. |
| Suboptimal GC-MS parameters. | Optimize injection volume, split ratio, oven temperature program, and mass spectrometer settings (e.g., ion source temperature, electron energy). | |
| High variability between replicate injections. | Inconsistent injection volume. | Check the autosampler syringe for air bubbles and ensure it is functioning correctly. |
| Sample degradation in the autosampler vial. | Use deactivated glass vials and consider cooling the autosampler tray. |
Experimental Protocols
Protocol 1: Urinary this compound Quantification by GC-MS
This protocol provides a general methodology for the analysis of 3-MAA in urine using GC-MS.
1. Sample Preparation and Extraction:
- Thaw frozen urine samples at room temperature.
- Centrifuge at 1500 x g for 10 minutes to remove any sediment.
- To 1 mL of the urine supernatant, add a known amount of a suitable internal standard (e.g., deuterated this compound).
- Acidify the urine to a pH of ~1 with hydrochloric acid.
- Extract the organic acids with two portions of 3 mL ethyl acetate. Vortex vigorously for 2 minutes and centrifuge to separate the layers.
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool the sample to room temperature before injection.
3. GC-MS Analysis:
- GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp to 200°C at 10°C/min.
- Ramp to 300°C at 20°C/min, hold for 5 minutes.
- Injector: Splitless injection at 280°C.
- Mass Spectrometer:
- Ionization mode: Electron Ionization (EI) at 70 eV.
- Scan range: m/z 50-600.
- For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for 3-MAA and the internal standard is recommended.
4. Data Analysis:
- Quantify 3-MAA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MAA.
Visualizations
Phytanic Acid Metabolism and 3-MAA Formation
The following diagram illustrates the metabolic pathway of phytanic acid, showing how a blockage in the primary alpha-oxidation pathway leads to an increased flux through the omega-oxidation pathway, resulting in the formation of this compound.
Caption: Phytanic acid metabolism leading to 3-MAA formation.
General Workflow for Reducing Variability in 3-MAA Measurement
This workflow outlines the key stages and considerations for minimizing variability throughout the entire process of 3-MAA analysis.
Caption: Key stages for minimizing 3-MAA measurement variability.
References
- 1. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 2. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyladipic Acid Sample Preparation
Welcome to the technical support center for 3-Methyladipic acid (3-MAA) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate and reliable analysis of 3-MAA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MAA) and why is it measured?
A1: this compound is a dicarboxylic acid that is a metabolite of the branched-chain fatty acid, phytanic acid. It is formed via ω-oxidation and subsequent β-oxidation.[1] Elevated levels of 3-MAA in urine can be a biomarker for certain metabolic disorders, such as Adult Refsum disease, a condition characterized by the accumulation of phytanic acid.[1]
Q2: What are the most common analytical techniques for 3-MAA analysis?
A2: The most common analytical techniques for 3-MAA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques typically require a sample preparation procedure involving extraction and derivatization to improve the volatility and/or ionization efficiency of 3-MAA.
Q3: What are the critical storage conditions for biological samples intended for 3-MAA analysis?
A3: To ensure the stability of 3-MAA and other metabolites, urine samples should be stored at low temperatures. Studies have shown that while many metabolites are stable at 4°C for up to 48 hours and at 22°C for up to 24 hours, prolonged storage at room temperature can lead to significant changes in metabolite concentrations.[2][3] For long-term storage, freezing at -80°C is recommended. Avoid multiple freeze-thaw cycles, which can degrade metabolites. The pH of urine samples can also affect metabolite stability, with acidification to a pH of 2.0-3.0 often recommended to ensure the stability of catecholamines and their derivatives, a practice that can be considered for general organic acid stability.[4]
Q4: What is derivatization and why is it necessary for 3-MAA analysis?
A4: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC-MS analysis of 3-MAA, derivatization is crucial to increase its volatility and thermal stability. This is typically achieved by converting the polar carboxyl groups into less polar esters or silyl (B83357) esters. For LC-MS analysis, derivatization can be used to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during 3-MAA sample preparation and analysis.
Low or No Recovery of 3-MAA
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure the pH of the sample is acidic (pH < 2) before liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297). For solid-phase extraction (SPE), ensure the column is properly conditioned and that the elution solvent is appropriate for eluting dicarboxylic acids. |
| Incomplete Derivatization | Ensure all reagents are fresh and anhydrous, especially for silylation reactions. Optimize the reaction time and temperature. For methylation with BF3-methanol, heating at 60°C for 5-10 minutes is a common starting point. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is typical. |
| Degradation of 3-MAA | Avoid prolonged exposure of the sample to high temperatures or extreme pH conditions. Keep samples on ice or at 4°C during processing whenever possible. |
| Loss during Solvent Evaporation | Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C). Over-drying can lead to the loss of more volatile derivatives. |
| Improper Sample Storage | Ensure samples are stored at -80°C for long-term storage and that freeze-thaw cycles are minimized. |
Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Active Sites in the GC Inlet or Column | Perform regular inlet maintenance, including changing the liner and septum. Use a deactivated liner. If peak tailing persists, it may indicate column contamination; trim the first few centimeters of the column or replace it. |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves and the retention time for the peak of interest increases slightly, this indicates that the column was overloaded. |
| Inappropriate Injection Temperature | Optimize the injector temperature. Too low a temperature can cause slow vaporization, leading to broad peaks, while too high a temperature can cause degradation of the analyte. |
| Mismatch between Sample Solvent and Mobile Phase (LC) | Whenever possible, dissolve the final extracted and derivatized sample in the initial mobile phase. |
| Poor Column Cut (GC) | Ensure the GC column is cut cleanly and squarely. A poor cut can cause peak tailing for all analytes. |
Presence of Interfering Peaks
| Potential Cause | Recommended Solution |
| Contamination from Reagents or Labware | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Plasticizers from plastic tubes or caps (B75204) can be a source of contamination. Some studies have reported fatty acid contamination from SPE columns themselves. |
| Co-eluting Endogenous Compounds | Optimize the chromatographic method to improve the separation of 3-MAA from interfering matrix components. This may involve adjusting the temperature program in GC or the gradient in LC. |
| Incomplete Derivatization of Other Matrix Components | Ensure the derivatization reaction goes to completion to minimize the presence of partially derivatized, interfering compounds. |
| Drug Metabolites or Dietary Compounds | Review the patient's or subject's medication and diet history, as some drug metabolites or dietary compounds can interfere with the analysis of endogenous organic acids. |
Quantitative Data Summary
The following tables summarize recovery data for common extraction and derivatization methods used for organic acids, which can serve as a reference for 3-MAA analysis.
Table 1: Comparison of Mean Recovery for Urinary Organic Acids using LLE and SPE
| Extraction Method | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | 77.4 | |
| Solid-Phase Extraction (SPE) | 84.1 |
Table 2: Comparison of Derivatization Methods for Fatty Acids (as a proxy for 3-MAA)
| Derivatization Method | Relative Recovery/Efficiency | Key Considerations | Reference |
| GC-MS | |||
| Base-catalyzed (KOCH3/HCl) | Lower recovery for unsaturated fatty acids (84-112%) | Shorter, less expensive method. | |
| Base-catalyzed (TMS-diazomethane) | Higher recovery and less variation (90-106%) | More accurate for unsaturated compounds. | |
| Acid-catalyzed (BF3-Methanol) | Efficient for many fatty acids, but may be insufficient for some lipid classes. | A widely used and effective method. | |
| Silylation (BSTFA) | Generally high derivatization yields. | Can produce unstable derivatives and more complex mass spectra. | |
| Silylation (MTBSTFA) | Produces characteristic fragmentation patterns. May have lower response for sterically hindered compounds. | Facilitates separation of isomers. | |
| LC-MS/MS | |||
| 3-Nitrophenylhydrazine (B1228671) (3-NPH) | Derivatization efficiencies close to 100%. | Good for quantitative analysis of carboxylic acids. | |
| Aniline | Variable derivatization efficiencies (20-100%). | Not recommended for quantitative analysis due to variability. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 3-MAA in Urine using Liquid-Liquid Extraction and BSTFA Derivatization
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 1,500 x g for 10 minutes to remove any particulate matter.
-
Transfer a volume of urine equivalent to a specific creatinine (B1669602) concentration (e.g., 1 mg) to a clean glass tube.
2. Internal Standard Addition:
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or another dicarboxylic acid not present in the sample).
3. Extraction:
-
Acidify the urine to pH < 2 with hydrochloric acid (HCl).
-
Add sodium chloride to saturate the aqueous phase.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
4. Drying:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
5. Derivatization:
-
To the dried extract, add 75 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 20 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
6. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a DB-5ms or equivalent).
-
Set up an appropriate temperature program to separate the analytes of interest.
-
Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
Protocol 2: LC-MS/MS Analysis of 3-MAA in Plasma using Derivatization with 3-NPH
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Precipitate proteins by adding a threefold excess of cold acetonitrile (B52724).
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Internal Standard Addition:
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA).
3. Derivatization:
-
To the supernatant, add the derivatization reagent containing 3-nitrophenylhydrazine (3-NPH) and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in an appropriate buffer.
-
Incubate the reaction mixture (e.g., at 40°C for 30 minutes).
-
Quench the reaction by adding a small amount of an acid (e.g., formic acid).
4. LC-MS/MS Analysis:
-
Dilute the derivatized sample with the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Set up the mass spectrometer for negative ion mode electrospray ionization (ESI) and use Multiple Reaction Monitoring (MRM) for quantification of the 3-NPH derivative of 3-MAA.
Visualizations
Caption: GC-MS Sample Preparation Workflow for this compound.
Caption: Troubleshooting Logic for Low Recovery of this compound.
Caption: Metabolic Pathway to this compound.
References
- 1. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Calibration curve issues in 3-Methyladipic acid assays
Welcome to the technical support center for 3-Methyladipic acid (3-MAA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of 3-MAA, particularly concerning calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical platforms for this compound quantification?
A1: The two most prevalent analytical platforms for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each platform has its own set of advantages and challenges that can impact assay performance.
Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?
A2: this compound is a polar, non-volatile organic acid.[1] For it to be amenable to GC analysis, it must be chemically modified into a more volatile and thermally stable form through a process called derivatization.[1][2] Common derivatization techniques for organic acids include silylation (e.g., using BSTFA) or esterification.[3][4]
Q3: What are "matrix effects" in LC-MS/MS analysis and how can they affect my 3-MAA assay?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of 3-MAA. Matrix effects are a significant concern in bioanalytical methods and must be carefully evaluated during method validation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with your this compound calibration curves.
Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve
Symptoms:
-
The coefficient of determination (r²) for your calibration curve is consistently below 0.99.
-
The plot of concentration versus response is visibly non-linear, often showing a plateau at higher concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization (GC-MS) | Review your derivatization protocol. Ensure the reaction time, temperature, and reagent concentrations are optimized. Incomplete derivatization can lead to a non-linear response as the reaction may not go to completion at higher analyte concentrations. |
| Detector Saturation (GC-MS & LC-MS/MS) | Your highest calibration standards may be saturating the detector. Prepare a new set of standards with a lower upper limit of quantification (ULOQ) and re-run the calibration curve. |
| Matrix Effects (LC-MS/MS) | Co-eluting matrix components can suppress or enhance the ionization of 3-MAA, leading to a non-linear response. To mitigate this, improve your sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation) or optimize your chromatographic separation to resolve 3-MAA from interfering compounds. |
| Inappropriate Internal Standard (IS) | If your internal standard does not adequately mimic the behavior of 3-MAA during sample preparation and analysis, it may not effectively compensate for variability, leading to poor linearity. Consider using a stable isotope-labeled internal standard for 3-MAA if not already in use. |
Issue 2: High Variability in Replicate Injections of Calibration Standards
Symptoms:
-
The percent relative standard deviation (%RSD) or coefficient of variation (%CV) for replicate injections of the same standard is high (e.g., >15%).
-
Inconsistent peak areas or heights for the same concentration level.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Autosampler/Injector Issues | Check the autosampler for proper syringe washing and injection volume accuracy. A poorly performing autosampler can introduce significant variability. Ensure the injection port liner is clean and not degraded, especially in GC-MS. |
| Sample Evaporation | If samples are left on the autosampler for an extended period, evaporation of the solvent can concentrate the sample, leading to increasing responses over time. Use vial caps (B75204) with septa to minimize evaporation. |
| Inconsistent Derivatization (GC-MS) | Variability in the derivatization reaction between samples can lead to inconsistent results. Ensure precise and consistent addition of derivatizing reagents to all samples and standards. |
| Unstable Instrument Performance | Monitor the system suitability test (SST) injections throughout the run. A drifting SST response may indicate issues with the mass spectrometer or chromatography system that require maintenance. |
Issue 3: Poor Sensitivity / High Lower Limit of Quantification (LLOQ)
Symptoms:
-
The signal-to-noise ratio (S/N) for your LLOQ is below the required threshold (typically S/N ≥ 10).
-
The peak for 3-MAA at the LLOQ is not consistently detectable or integrable.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization (LC-MS/MS) | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization of 3-MAA. The choice of ionization mode (ESI vs. APCI) can also impact sensitivity. |
| Inefficient Derivatization (GC-MS) | The choice of derivatization reagent and reaction conditions can significantly impact sensitivity. Experiment with different reagents (e.g., different silylating agents) to find one that provides a stable derivative with a strong signal in the mass spectrometer. |
| Matrix-Induced Ion Suppression (LC-MS/MS) | Significant ion suppression at the retention time of 3-MAA will reduce its signal and elevate the LLOQ. Improve sample preparation to remove interfering matrix components. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks will have a lower height and therefore a lower S/N. Optimize the mobile phase composition, gradient, and column temperature to achieve sharp, symmetrical peaks. For GC-MS, ensure the column is properly installed and conditioned. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of 3-MAA in Urine
This protocol provides a general workflow for the extraction and derivatization of 3-MAA from urine samples for GC-MS analysis.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled 3-MAA) to each sample, calibrator, and quality control sample.
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify the urine sample by adding 100 µL of 6M HCl.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying:
-
Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
-
Analysis:
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of 3-MAA in Plasma
This protocol outlines a protein precipitation method for the extraction of 3-MAA from plasma samples for LC-MS/MS analysis.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled 3-MAA).
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS/MS autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflows for 3-MAA analysis.
Caption: Troubleshooting poor calibration curve linearity.
References
Minimizing contamination in 3-Methyladipic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination and addressing common issues encountered during the analysis of 3-Methyladipic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Question: I am seeing a high background signal or "noise" in my chromatogram. What are the likely sources and how can I reduce it?
Answer: High background noise in both GC-MS and LC-MS analysis can originate from several sources. A systematic approach is necessary to identify and eliminate the source of contamination.
Common Sources of Background Noise:
-
Solvents and Reagents: Impurities in solvents (e.g., methanol, acetonitrile, water) and reagents are a primary source of background noise.
-
Sample Collection and Handling: Contaminants can be introduced from collection tubes, pipette tips, and gloves. Plasticizers like phthalates are common contaminants from plastic labware.
-
Derivatization Reagents: By-products or impurities in derivatization agents (e.g., BSTFA, MSTFA) can contribute to the background.
-
Analytical Instrument: Contamination can build up in the injector, column, and detector of the GC-MS or LC-MS system.
Troubleshooting Steps:
-
Blank Analysis: Run a method blank (all solvents and reagents without the sample) to determine if the contamination is from your reagents or system.
-
Solvent Purity: Use high-purity, LC-MS or GC-grade solvents and reagents.
-
Glassware and Labware: Whenever possible, use glassware and rinse it thoroughly with a high-purity solvent. If plasticware is necessary, ensure it is certified as low-extractable or rinse it with an appropriate solvent before use.
-
Gloves: Wear powder-free nitrile gloves during sample preparation.
-
System Bake-out (for GC-MS): Bake out the GC inlet and column at a high temperature (within the column's limits) to remove contaminants.
-
System Flush (for LC-MS): Flush the LC system with a strong solvent, such as isopropanol, to remove adsorbed contaminants.
Question: My derivatization of this compound appears to be incomplete or inefficient, leading to poor peak shape and low signal intensity. What can I do to improve it?
Answer: Incomplete derivatization is a common issue in the GC-MS analysis of organic acids like this compound. The goal of derivatization, typically silylation, is to increase the volatility and thermal stability of the analyte.
Factors Affecting Derivatization Efficiency:
-
Moisture: Silylating reagents are highly sensitive to moisture. The presence of water in the sample or reagents will consume the derivatizing agent and lead to incomplete reactions.
-
Reagent Quality and Amount: The derivatization reagent (e.g., BSTFA with 1% TMCS, MSTFA) can degrade over time. An insufficient amount of reagent will also result in an incomplete reaction.
-
Reaction Conditions: The reaction time and temperature are critical for complete derivatization.
-
Sample Matrix: Components in the biological matrix (e.g., urine, plasma) can interfere with the derivatization reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your sample extracts completely before adding the derivatization reagent. Use anhydrous solvents and store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Amount: Ensure a sufficient molar excess of the derivatization reagent is used. You may need to optimize the amount for your specific sample type.
-
Optimize Reaction Conditions: The derivatization of this compound with BSTFA is typically performed at 60-70°C for 30-60 minutes.[1] You may need to optimize these conditions for your specific application.
-
Sample Clean-up: If matrix effects are suspected, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization.
Question: I am observing co-eluting peaks that interfere with the quantification of this compound. How can I resolve this?
Answer: Co-eluting peaks can be a significant challenge, especially in complex biological matrices like urine, which contains hundreds of different organic acids.[2]
Strategies for Resolving Co-eluting Peaks:
-
Optimize Chromatographic Conditions (GC-MS):
-
Temperature Program: Adjust the GC oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.
-
Column Choice: If resolution cannot be achieved by modifying the temperature program, consider using a different GC column with a different stationary phase polarity.
-
-
Optimize Chromatographic Conditions (LC-MS):
-
Mobile Phase Gradient: Modify the mobile phase gradient to improve separation.
-
Column Chemistry: Use a column with a different chemistry (e.g., C18, HILIC) that provides a different selectivity for your analytes.
-
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
GC-MS (SIM): Instead of scanning a full mass range, monitor only specific ions that are characteristic of your derivatized this compound. This can significantly reduce interference from co-eluting compounds. For the bis(trimethylsilyl) ester of this compound, characteristic ions include m/z 289 and 186.[3]
-
LC-MS/MS (MRM): This is a highly selective technique where you monitor a specific transition from a precursor ion to a product ion for your analyte. This is very effective at eliminating interferences.
-
Frequently Asked Questions (FAQs)
What are the most common sources of phthalate (B1215562) contamination in this compound analysis?
Phthalates are ubiquitous plasticizers and a very common source of contamination in trace analysis.
| Source | Recommended Action |
| Plastic Labware | Use glass or polypropylene (B1209903) labware whenever possible. If using plastic, ensure it is certified as "low-extractable" or rinse with a solvent. |
| Solvent Bottles | Use glass bottles for solvents. Avoid storing solvents in plastic containers. |
| Gloves | Use powder-free nitrile gloves. Vinyl gloves can be a source of phthalate contamination. |
| Septa | Use high-quality, low-bleed septa in your GC or LC vials. |
What is a suitable derivatization reagent for this compound for GC-MS analysis?
The most common derivatization method for organic acids like this compound is silylation. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used and effective reagent.[1][4][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another suitable option.[5][6]
What are typical GC-MS parameters for the analysis of derivatized this compound?
While the optimal parameters will depend on the specific instrument and column, a typical starting point for the GC-MS analysis of silylated this compound is as follows:
| Parameter | Typical Value |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 50-80°C, ramp at 10-20°C/min to 280-300°C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (e.g., m/z 50-550) or SIM |
What is a typical concentration range for this compound in healthy individuals' urine?
The concentration of this compound in urine can vary. One study reported a mean concentration of 74.4 +/- 76.6 µmol/mmol creatinine (B1669602) in adult males.[7]
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from Urine for GC-MS Analysis
This protocol describes a common method for the extraction and subsequent silylation of this compound from a urine sample.
-
Sample Preparation:
-
Internal Standard Addition:
-
Add a known amount of an internal standard (e.g., tropic acid) to each sample.
-
-
Extraction:
-
Acidify the urine sample to a pH of less than 2 with HCl.[9]
-
Add a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes to extract the organic acids.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction process one more time and combine the organic extracts.
-
-
Drying:
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry.
-
-
Derivatization:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urinemetabolome.ca [urinemetabolome.ca]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erndim.org [erndim.org]
Technical Support Center: Enhancing 3-Methyladipic Acid Recovery from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery and analysis of 3-Methyladipic acid (3-MAA) from biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A1: this compound is a dicarboxylic acid, containing two polar carboxyl groups (-COOH). These polar functional groups result in low volatility and can cause poor chromatographic performance, such as peak tailing, due to interactions with the GC column stationary phase.[1] Derivatization is a chemical process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[1] This leads to improved peak shape, better resolution, and increased sensitivity during GC analysis.[1] For compounds with carboxylic acid groups, silylation is a common and effective derivatization technique.[1]
Q2: What are the most common derivatization reagents for this compound?
A2: Silylation reagents are widely used for derivatizing compounds with carboxylic acid groups like 3-MAA.[1] The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2] To enhance the reactivity of these agents, a catalyst such as Trimethylchlorosilane (TMCS) is often added, typically at a concentration of 1%.[1][2]
Q3: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for 3-MAA recovery?
A3: Both LLE and SPE are effective methods for extracting organic acids from biological samples. In a comparative study of urinary organic acids, SPE showed a slightly higher mean recovery rate (84.1%) compared to LLE (77.4%).[3] SPE also isolated a greater number of metabolites on average.[3] However, LLE can be more cost-effective.[3] The choice between LLE and SPE may depend on factors such as budget, desired recovery efficiency, and the complexity of the sample matrix.
Q4: What are the recommended storage conditions for biological samples to ensure the stability of this compound?
A4: To maintain the integrity of metabolites like 3-MAA, biological samples should be stored at low temperatures. For short-term storage (up to 48 hours), refrigeration at 4°C is generally acceptable.[4] For longer-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize degradation.[5][6] It is also advisable to minimize freeze-thaw cycles, as these can negatively impact metabolite stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Low or No Recovery of 3-MAA
| Potential Cause | Troubleshooting Step |
| Incorrect pH during LLE | For acidic compounds like 3-MAA, the sample should be acidified (pH < 2) before extraction with an organic solvent to ensure it is in its protonated, less polar form, which is more soluble in the organic phase. |
| Inefficient SPE Sorbent | For dicarboxylic acids, a polymeric sorbent with some polar characteristics may be more effective than a standard C18 sorbent.[7] Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. |
| Incomplete Elution from SPE Cartridge | The choice of elution solvent is critical. A more polar solvent or a mixture of solvents may be required to effectively elute 3-MAA from the sorbent. Test different elution solvents and volumes. |
| Sample Degradation | Ensure samples have been stored correctly at low temperatures and minimize the time samples are kept at room temperature during processing.[4][6] |
Poor Chromatographic Performance (Peak Tailing, Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | This is a common cause of poor peak shape for polar analytes.[1] To ensure complete derivatization, you can try increasing the reaction time or temperature, or increasing the ratio of the derivatization reagent to the sample.[1] Analyzing the sample at different time points after derivatization can help determine if the reaction has gone to completion; a stable peak area suggests the reaction is complete.[1] |
| Active Sites in the GC System | Active sites in the injector liner or the GC column can interact with the analyte, causing peak tailing. Deactivating the liner with a silylating agent or using a pre-treated liner can help. If the column is old, trimming the first few centimeters or replacing it may be necessary. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample before injection. |
| Incorrect GC Oven Temperature Program | An oven temperature program that is too fast may not allow for proper separation and can lead to broad peaks. Optimize the temperature ramp rate. |
Interference and Co-elution
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Biological samples are complex matrices that can contain compounds that interfere with the analysis.[8] A more selective extraction method, such as SPE with a specific sorbent, can help to remove interfering compounds. |
| Co-eluting Compounds | Other organic acids or metabolites in the sample may have similar retention times to 3-MAA. Adjusting the GC oven temperature program or using a different GC column with a different stationary phase can improve separation. |
| Contamination | Contamination can be introduced from solvents, reagents, or glassware. Use high-purity solvents and reagents, and ensure all glassware is thoroughly cleaned. |
Data Presentation
The following tables summarize quantitative data related to the recovery of organic acids using different extraction methods. While specific data for this compound is limited, these tables provide a general comparison of the efficiencies of LLE and SPE for similar compounds.
Table 1: Comparison of Mean Recovery Percentages for Urinary Organic Acids
| Extraction Method | Mean Recovery (%) |
| Solid-Phase Extraction (SPE) | 84.1[3] |
| Liquid-Liquid Extraction (LLE) | 77.4[3] |
Table 2: Recovery of Acidic Drugs from Plasma using Polymeric SPE
| Compound | Recovery (%) |
| Ibuprofen | 98 |
| Naproxen | 95 |
| Ketoprofen | 97 |
| Diclofenac | 92 |
| Gemfibrozil | 96 |
| (Data adapted from a study on acidic drug extraction using a polymeric SPE phase, demonstrating the potential for high recovery of acidic compounds like 3-MAA) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Urinary this compound
This protocol is adapted from a general method for urinary organic acid analysis.[3][9]
-
Sample Preparation:
-
To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Add an appropriate internal standard.
-
Acidify the urine sample to a pH of approximately 1-2 by adding 6 M HCl dropwise.
-
-
Extraction:
-
Add 6 mL of ethyl acetate (B1210297) to the acidified urine sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process on the remaining aqueous layer with another 6 mL of ethyl acetate to maximize recovery.
-
Combine the two organic extracts.
-
-
Drying:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
Proceed with the derivatization protocol before GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma this compound
This protocol is a general procedure for the extraction of acidic compounds from plasma and can be adapted for 3-MAA.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Acidify the plasma sample to a pH of approximately 3-4 with a small volume of a suitable acid (e.g., formic acid). This step is crucial for the retention of acidic analytes on a non-polar sorbent.[7]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Follow with a wash of 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the 3-MAA from the cartridge with 2-4 mL of a suitable organic solvent, such as a mixture of methanol and a more hydrophobic solvent.[10]
-
-
Drying:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in a suitable solvent and proceed with derivatization.
-
Protocol 3: Derivatization of this compound using BSTFA with 1% TMCS
This is a common and effective method for the silylation of carboxylic acids.[1][2]
-
Preparation:
-
Ensure the dried sample extract is completely free of water, as moisture can interfere with the derivatization reaction.
-
Prepare a derivatization reagent mixture of BSTFA + 1% TMCS.
-
-
Reaction:
-
To the dried sample extract in a glass vial, add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of a suitable solvent such as pyridine (B92270) or acetonitrile.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 60 minutes in a heating block or oven.[1][2]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 3-Methyladipic Acid as a Diagnostic Marker for Adult Refsum Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyladipic acid (3-MAA) with established biomarkers for the diagnosis of Adult Refsum Disease (ARD). The information presented is based on available scientific literature and is intended to inform research and diagnostic development.
Introduction to Adult Refsum Disease and its Biomarkers
Adult Refsum Disease (ARD) is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in various tissues. This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is essential for the alpha-oxidation of phytanic acid. The blockage of this primary metabolic pathway leads to the increased utilization of an alternative pathway, omega-oxidation, resulting in the production and excretion of metabolites such as this compound (3-MAA).
The primary diagnostic marker for ARD is the measurement of elevated levels of phytanic acid in plasma. However, other metabolites, including pristanic acid and 3-MAA, also play a role in the diagnosis and differentiation of ARD from other peroxisomal disorders.
Comparison of Diagnostic Markers
The following table summarizes the key characteristics of this compound, phytanic acid, and pristanic acid as diagnostic markers for Adult Refsum Disease.
| Feature | This compound (3-MAA) | Phytanic Acid | Pristanic Acid |
| Biomarker Type | Dicarboxylic acid, metabolite of phytanic acid via ω-oxidation. | Branched-chain fatty acid. | A C16 branched-chain fatty acid, a metabolite of phytanic acid via α-oxidation. |
| Biological Fluid | Urine | Plasma | Plasma |
| Role in Diagnosis | Secondary/confirmatory marker. Elevated levels suggest increased ω-oxidation of phytanic acid due to a block in α-oxidation. | Primary diagnostic marker. Significantly elevated levels are the hallmark of ARD. | Differential diagnostic marker. The ratio of pristanic acid to phytanic acid can help distinguish ARD from other peroxisomal disorders where both may be elevated. |
| Diagnostic Performance | Correlation with plasma phytanic acid levels has been reported (r = 0.61)[1][2]. Specific diagnostic accuracy data (sensitivity, specificity) is not well-documented in the literature. | Considered an excellent marker with high sensitivity. Some sources suggest no false negatives have been reported, though rare cases with normal or marginally elevated levels in clinically diagnosed patients exist. | Elevated in some peroxisomal disorders. The ratio to phytanic acid is more informative than its absolute concentration for diagnosing ARD. |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Metabolic Pathway in Adult Refsum Disease
The following diagram illustrates the metabolic fate of phytanic acid in both healthy individuals and patients with Adult Refsum Disease.
Caption: Phytanic acid metabolism in health and Adult Refsum Disease.
Experimental Workflows
The following diagrams illustrate the typical workflows for the analysis of the discussed biomarkers.
A. Urinary this compound Analysis Workflow
Caption: General workflow for urinary this compound analysis.
B. Plasma Phytanic and Pristanic Acid Analysis Workflow
Caption: General workflow for plasma phytanic and pristanic acid analysis.
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by GC-MS
This protocol provides a general outline for the analysis of urinary organic acids, including this compound. Specific parameters may need optimization based on the instrumentation and standards available.
1. Sample Preparation:
-
Collect a random urine sample in a sterile, preservative-free container.
-
Store the sample at -20°C or lower until analysis[3].
-
Thaw the sample and centrifuge to remove any particulate matter.
-
Normalize the urine volume to a fixed creatinine (B1669602) equivalent to account for variations in hydration[4].
2. Extraction:
-
Acidify the urine sample with hydrochloric acid to a pH of less than 2.
-
Saturate the sample with sodium chloride.
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or diethyl ether[5].
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen[5].
3. Derivatization:
-
Reconstitute the dried extract in a derivatization reagent. A common method is trimethylsilylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine[5][6].
-
Heat the mixture to facilitate the reaction (e.g., 30 minutes at 80°C)[5].
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute all compounds of interest[3].
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: Typically m/z 50-550 to cover the fragments of the derivatized organic acids[3].
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
5. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration using a calibration curve prepared from standards and an internal standard.
Protocol 2: Quantification of Plasma Phytanic and Pristanic Acids by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of phytanic and pristanic acids in plasma.
1. Sample Preparation:
-
Collect a blood sample in a tube containing an anticoagulant (e.g., EDTA) and separate the plasma by centrifugation.
-
Store plasma at -80°C until analysis.
2. Lipid Extraction and Hydrolysis:
-
To a small volume of plasma (e.g., 20 µL), add an internal standard solution containing deuterated analogs of phytanic and pristanic acids[7][8].
-
Perform alkaline hydrolysis (e.g., with potassium hydroxide (B78521) in ethanol) to release the fatty acids from their esterified forms.
-
Acidify the mixture and extract the free fatty acids into an organic solvent like hexane.
-
Evaporate the organic solvent to dryness.
3. Derivatization:
-
Derivatize the fatty acids to improve their ionization efficiency and chromatographic properties. A common derivatization agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)[7][8]. This allows for sensitive detection in positive ion mode.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase column (e.g., C8 or C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the derivatized phytanic acid, pristanic acid, and their internal standards.
-
5. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions.
-
Calculate the concentrations of phytanic and pristanic acids based on the ratio of the native analyte peak area to the internal standard peak area, using a calibration curve.
Conclusion
The diagnosis of Adult Refsum Disease relies heavily on biochemical testing. Phytanic acid remains the cornerstone for the diagnosis of ARD, with significantly elevated plasma levels being highly indicative of the disease. Pristanic acid , particularly when evaluated as a ratio to phytanic acid, serves as a valuable tool for the differential diagnosis of ARD from other peroxisomal disorders.
This compound , as a downstream metabolite of the alternative omega-oxidation pathway of phytanic acid, is a secondary biomarker. Its presence and correlation with phytanic acid levels can provide confirmatory evidence of a block in the primary alpha-oxidation pathway. However, its utility as a standalone primary diagnostic marker is not as well-established as that of phytanic acid, and more research is needed to determine its specific diagnostic accuracy. For a comprehensive and accurate diagnosis of ARD, a panel of these biomarkers should be assessed in conjunction with the clinical presentation of the patient. Genetic testing for mutations in the PHYH gene can provide a definitive diagnosis.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metbio.net [metbio.net]
- 4. mdpi.com [mdpi.com]
- 5. erndim.org [erndim.org]
- 6. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Diagnostic Potential of 3-Methyladipic Acid Across Diverse Pathologies
A comparative guide for researchers and drug development professionals on the varying levels of 3-Methyladipic acid in human diseases, complete with experimental data, detailed analytical protocols, and pathway visualizations.
Introduction
This compound (3-MAA) is a dicarboxylic acid that has garnered increasing interest as a potential biomarker for certain metabolic disorders. This guide provides a comprehensive comparative analysis of 3-MAA levels in various diseases, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental methodologies, and visual representations of associated metabolic pathways, this document aims to facilitate a deeper understanding of the role of 3-MAA in human health and disease.
Data Presentation: this compound Levels in Health and Disease
The concentration of this compound has been quantified in several studies, most notably in the context of Adult Refsum Disease, a rare inherited metabolic disorder. The following table summarizes the available quantitative data for urinary this compound levels in different conditions. It is important to note that while elevated dicarboxylic aciduria is a known feature of other metabolic disorders such as Zellweger syndrome and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, specific quantitative data for this compound in these conditions are not as readily available in the literature.
| Condition | Analyte | Matrix | Concentration | Reference |
| Adult Refsum Disease (ARD) | This compound | Urine | 5.2 mg/g creatinine (B1669602) (in two heterozygotes) | Wierzbicki et al. (2003)[1] |
| 6.8 (1.9–14.4) mg/day | Wierzbicki et al. (2003)[1] | |||
| Healthy Controls | This compound | Urine | 3.4 mg/g creatinine | Wierzbicki et al. (2003)[1] |
Signaling Pathways and Metabolic Context
This compound is primarily known as a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet. In healthy individuals, phytanic acid is metabolized via alpha-oxidation. However, in patients with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs alpha-oxidation. This leads to the activation of an alternative pathway, omega-oxidation, which results in the formation of this compound.[2]
Below are diagrams illustrating the omega-oxidation pathway of phytanic acid and a general workflow for the analysis of urinary organic acids.
Experimental Protocols
The quantification of this compound in biological samples, typically urine, is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for these key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling
This protocol is a generalized procedure for the analysis of organic acids, including this compound, in urine.
1. Sample Preparation:
-
Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C.
-
Internal Standard Addition: To a specific volume of urine (e.g., normalized to creatinine concentration), add a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Extraction: Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) or diethyl ether after acidifying the urine sample. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To make the organic acids volatile for GC analysis, derivatize the dried residue. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low initial temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 300°C) to elute all compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) ionization at 70 eV.
-
Acquisition Mode: Scan mode for qualitative analysis and identification of unknown compounds, or Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds like this compound for higher sensitivity.
-
3. Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.
-
Quantification: Create a calibration curve using known concentrations of this compound standard. Calculate the concentration of 3-MAA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final concentration to the urinary creatinine level.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dicarboxylic Acid Analysis
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of organic acids.
1. Sample Preparation:
-
Collection and Storage: Same as for GC-MS.
-
Internal Standard Addition: Add a stable isotope-labeled internal standard for this compound.
-
Extraction: Protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is often sufficient for plasma or serum. For urine, a simple dilution may be adequate, though SPE can be used for cleaner samples.
-
Derivatization (Optional but Recommended): While some dicarboxylic acids can be analyzed directly, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. Common derivatization reagents include those that add a permanently charged group or a readily ionizable moiety.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for underivatized carboxylic acids or positive ion mode for certain derivatives.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity.
-
3. Data Analysis:
-
Quantification: Similar to GC-MS, quantification is achieved by creating a calibration curve with standards and using the peak area ratio of the analyte to the internal standard.
Conclusion and Future Directions
The analysis of this compound holds significant promise as a diagnostic marker, particularly for Adult Refsum Disease. The established methodologies of GC-MS and LC-MS/MS provide robust and sensitive platforms for its quantification in biological fluids. However, the comparative analysis of 3-MAA levels is currently limited by the lack of extensive quantitative data across a broader spectrum of diseases. Future research, particularly large-scale metabolomics studies in various neurological, metabolic, and oncological conditions, is crucial to fully elucidate the diagnostic and prognostic value of this compound. Such studies will not only help in identifying new disease associations but also in understanding the broader metabolic perturbations that lead to altered 3-MAA levels. This will ultimately pave the way for its potential use in routine clinical diagnostics and in the development of novel therapeutic strategies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the quantification of 3-Methyladipic acid (3-MAA): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of 3-MAA in various biological matrices, which is essential in metabolic research and drug development. This document summarizes quantitative performance data, details experimental protocols, and outlines a general workflow for method cross-validation.
Comparison of Analytical Method Performance
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both techniques offer high selectivity and sensitivity, but differ in their sample preparation requirements and instrumentation. A summary of typical validation parameters for each method is presented below.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥0.99 | ≥0.99 |
| Limit of Detection (LOD) | Typically in the low ng/mL range.[1] | Can be as low as 0.01 ng/mL for some organic acids.[2] |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. | Can be in the sub-ng/mL to low ng/mL range. |
| Accuracy (% Recovery) | Generally 85-115% | Typically 90-105%[2] |
| Precision (%RSD) | <15%[1] | <15% |
| Sample Preparation | Requires derivatization (e.g., silylation, esterification) to increase volatility.[1][3] | Often requires derivatization (e.g., 3-nitrophenylhydrazine) to enhance ionization and chromatographic retention.[2] |
| Analysis Time | Longer run times compared to LC-MS/MS. | Shorter analysis times, suitable for high-throughput analysis.[4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-MS and LC-MS/MS are provided below. These protocols are generalized and may require optimization for specific applications and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Urine)
-
Extraction: Acidify a 1 mL urine sample with HCl. Extract the organic acids with ethyl acetate (B1210297) or another suitable organic solvent.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[1][3]
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification: Use a stable isotope-labeled internal standard, such as 3-methyladipic-d3 acid, for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Derivatization (with 3-nitrophenylhydrazine (B1228671) - 3-NPH): Add 3-NPH and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the supernatant. Incubate at 40°C for 30 minutes.[5]
-
Dilution: Dilute the derivatized sample with the initial mobile phase before injection.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from 5% to 95% B over several minutes to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivative.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-MAA and the internal standard.
Workflow and Pathway Diagrams
A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that the chosen methods are fit for their intended purpose and provide comparable results.
The following diagram illustrates a simplified signaling pathway where this compound might be involved as a metabolite, emphasizing the importance of its accurate quantification.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
3-Methyladipic Acid: A Potential Biomarker for Disease Severity in Peroxisomal Disorders
For Immediate Release
This guide provides a comprehensive comparison of 3-Methyladipic acid (3-MAA) levels and their correlation with disease severity, primarily focusing on its established role in Adult Refsum Disease (ARD). It is intended for researchers, scientists, and drug development professionals investigating metabolic disorders and potential biomarkers. This document summarizes available quantitative data, details experimental protocols for 3-MAA analysis, and illustrates the relevant metabolic pathway.
Correlation of this compound with Disease Severity
This compound is a dicarboxylic acid that emerges as a metabolite in the ω-oxidation pathway of phytanic acid.[1] In healthy individuals, the primary metabolic route for phytanic acid is α-oxidation within the peroxisomes. However, in certain peroxisomal disorders where α-oxidation is impaired, the alternative ω-oxidation pathway becomes more active, leading to an increased production and excretion of 3-MAA.
Adult Refsum Disease (ARD)
The most well-documented association of elevated 3-MAA is with Adult Refsum Disease (ARD), an autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in tissues.[2] In ARD, the genetic defect impairs the α-oxidation of phytanic acid, making ω-oxidation a crucial, albeit less efficient, clearance mechanism.[3][4]
Urinary 3-MAA is therefore a recognized biomarker for monitoring the metabolic status of ARD patients.[3] Research has demonstrated a direct correlation between the levels of phytanic acid in the plasma and the amount of 3-MAA excreted in the urine.[3] While not a direct measure of clinical severity, plasma phytanic acid levels are the primary biochemical indicator of disease burden and are associated with the onset of severe neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[4][5]
A key study by Wierzbicki et al. (2003) provides quantitative insights into this relationship. In a cross-sectional study of 11 ARD patients, a significant correlation was found between urinary 3-MAA excretion and plasma phytanic acid levels (r = 0.61; P = 0.03).[3] During a 56-hour fast in five of these patients, which mobilizes phytanic acid from fat stores and mimics acute metabolic stress, 3-MAA excretion increased by an average of 208% in parallel with a 158% rise in plasma phytanic acid.[3] This highlights the role of the ω-oxidation pathway as a "functional reserve capacity" to handle phytanic acid overload.[3] Acute clinical sequelae were observed in 60% of these patients after fasting, suggesting that a surge in 3-MAA excretion reflects a metabolic state that can precede or accompany clinical deterioration.[3]
| Parameter | Correlation with Urinary 3-MAA Excretion in ARD Patients | Significance | Reference |
| Plasma Phytanic Acid Levels | Positive Correlation (r = 0.61) | Indicates that as plasma phytanic acid increases, so does 3-MAA excretion, reflecting increased reliance on the ω-oxidation pathway. | [3] |
| Adipose Tissue Phytanic Acid Content | No significant correlation | Suggests that urinary 3-MAA reflects the current circulating levels of phytanic acid being metabolized rather than the total body stores. | [3] |
Other Peroxisomal Disorders
In other peroxisomal biogenesis disorders, such as those within the Zellweger spectrum (e.g., Infantile Refsum Disease), the accumulation of phytanic acid also occurs due to defects in peroxisome function.[6][7] Consequently, elevated 3-MAA can be a biochemical indicator in these conditions as well. However, the direct correlation between 3-MAA levels and the broad spectrum of clinical severity in these multi-systemic disorders is less well-defined than in ARD.[7] The clinical presentation in Zellweger spectrum disorders is highly variable, and while biochemical markers like phytanic acid are used for diagnosis, their direct correlation with the full range of clinical outcomes is an area of ongoing research.[7][8]
Experimental Protocols
The quantitative analysis of 3-MAA in biological fluids, primarily urine, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation and sensitive detection of various organic acids.
Protocol: Quantitative Analysis of Urinary this compound by GC-MS
1. Sample Preparation and Extraction:
-
Urine Collection: A random urine sample is collected. For quantitative analysis, it is recommended to normalize the results to creatinine (B1669602) concentration to account for variations in urine dilution.
-
Internal Standard: An internal standard, such as a stable isotope-labeled analog of 3-MAA or another dicarboxylic acid not present in urine, is added to a known volume of urine. This is crucial for accurate quantification.
-
Acidification: The urine sample is acidified to a pH below 2 using hydrochloric acid (HCl). This converts the carboxylate salts of the organic acids to their more readily extractable free acid form.
-
Extraction: The acidified urine is extracted with an organic solvent, typically ethyl acetate. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer, containing the organic acids, is carefully collected. This step is often repeated to ensure complete extraction.
-
Drying: The collected organic extracts are combined and dried under a gentle stream of nitrogen gas. This removes the solvent, leaving the dried organic acid residue.
2. Derivatization:
-
Organic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable compounds.
-
A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like acetonitrile (B52724) or pyridine.
-
The dried extract is reconstituted in the derivatization reagent and heated (e.g., at 60-80°C for 20-30 minutes) to allow the reaction to complete. This process replaces the acidic protons on the carboxyl groups with trimethylsilyl (B98337) (TMS) groups.
3. GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 25m BP1 column). The column separates the different derivatized organic acids based on their boiling points and interactions with the column's stationary phase.[9]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification: The concentration of 3-MAA is determined by comparing the peak area of its characteristic ions to the peak area of the known concentration of the internal standard.
4. Quality Control and Calibration:
-
Calibration Curve: A calibration curve is generated using standard solutions of 3-MAA of known concentrations that have undergone the same extraction and derivatization process as the samples.
-
Quality Control Samples: Quality control samples with known low, medium, and high concentrations of 3-MAA should be run with each batch of patient samples to ensure the accuracy and precision of the assay.
Signaling Pathways and Logical Relationships
Phytanic Acid Metabolism and 3-MAA Formation
The following diagram illustrates the metabolic fate of phytanic acid and the role of ω-oxidation in the production of 3-MAA, particularly when the primary α-oxidation pathway is deficient.
Caption: Metabolic pathways of phytanic acid.
Experimental Workflow for 3-MAA Quantification
The logical flow of the experimental protocol for quantifying urinary 3-MAA is depicted in the following diagram.
Caption: Workflow for urinary 3-MAA analysis.
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refsum disease - Wikipedia [en.wikipedia.org]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Methyladipic Acid Profiles in Animal Models and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyladipic acid (3-MAA) profiles in humans and commonly used animal models. 3-MAA, a dicarboxylic acid, is a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet. Elevated levels of 3-MAA are a key biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD). Understanding the comparative profiles of this metabolite across species is crucial for preclinical research and the development of therapeutic interventions.
Quantitative Data on this compound Levels
The following table summarizes the available quantitative data for this compound in urine and plasma of humans and various animal models. It is important to note that data for healthy, baseline levels of 3-MAA in animal models is sparse in the currently available literature.
| Species | Condition | Matrix | This compound Concentration | Reference |
| Human | Healthy (Pediatric, North Indian) | Urine | Not explicitly quantified, but identified as a normal constituent. | [1] |
| Human | Healthy (Adult) | Urine | 3.4 mg/g creatinine (B1669602) | [2] |
| Human | Adult Refsum Disease (ARD) | Urine | Significantly elevated; capacity of ω-oxidation pathway is 6.9 (2.8–19.4) mg/day.[3] | [3] |
| Human | Heterozygotes for ARD | Urine | 5.2 mg/g creatinine | [2] |
| Mouse (C57BL/6) | Healthy / High-Fat Diet | Urine | Identified in metabolomic profiles, but specific concentrations not provided.[4] | [4] |
| Rat (Sprague-Dawley) | Healthy | Urine | Identified as a normal urinary constituent, but quantitative data is not specified.[5] | [5] |
| Non-human Primate | Healthy / Metabolic Disease Model | Plasma / Urine | Included in global metabolomic profiles, but individual concentrations are not reported.[6][7] | [6][7] |
Note: The lack of specific quantitative data for 3-MAA in healthy animal models in the reviewed literature highlights a significant data gap. Most animal studies are broad metabolomic screens where individual metabolite concentrations are not always reported.
Metabolic Pathway of this compound Formation
This compound is not a direct dietary component but is rather a product of the metabolic breakdown of phytanic acid. In healthy individuals, the primary pathway for phytanic acid degradation is alpha-oxidation. However, when this pathway is deficient, as in Adult Refsum Disease, an alternative pathway, omega (ω)-oxidation, becomes more prominent, leading to the formation and subsequent excretion of 3-MAA.
Experimental Protocols
The quantification of this compound in biological matrices typically involves chromatographic separation followed by mass spectrometric detection. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Urinary Organic Acid Analysis by GC-MS
This method is widely used for screening for inborn errors of metabolism.
-
Sample Preparation:
-
An internal standard (e.g., pentadecanoic acid) is added to a defined volume of urine (often normalized to creatinine concentration).
-
For the analysis of keto-acids, a derivatization step with hydroxylamine (B1172632) hydrochloride is performed to form oxime derivatives.
-
The urine sample is acidified (e.g., with HCl).
-
Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
The dried residue is derivatized to increase volatility. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) is typically used.
-
Column: A capillary column such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) is commonly employed.[1]
-
Carrier Gas: Helium is used as the carrier gas.[1]
-
Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-70°C) to a high final temperature (e.g., 280-300°C) to separate the various organic acids.
-
Mass Spectrometer: A mass selective detector is used for detection.
-
Ionization Mode: Electron Impact (EI) ionization is standard.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to identify a wide range of compounds, or in selected ion monitoring (SIM) mode for targeted quantification.
-
Dicarboxylic Acid Analysis in Plasma by LC-MS/MS
This method offers high sensitivity and specificity for targeted quantification.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the plasma sample.
-
Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724), followed by centrifugation.
-
The supernatant is collected.
-
For enhanced sensitivity, derivatization can be performed. One method involves esterification with butanolic HCl to form dibutyl esters. Another approach uses charge-reversal derivatization agents.
-
The derivatized sample is dried and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase column (e.g., C18) is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with formic acid and ammonium formate) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is common, depending on the derivatization and analyte.
-
Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound in biological samples from different species.
References
- 1. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary metabolic profile predicts high-fat diet sensitivity in the C57Bl6/J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary chemistry of the normal Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global Metabolic Profiles in a Non-human Primate model of Maternal Immune Activation: implications for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Metabolic Maze: A Comparative Guide to 3-Methyladipic Acid as a Biomarker
For researchers, scientists, and drug development professionals, the quest for precise and reliable biomarkers is paramount. This guide provides an in-depth comparison of 3-Methyladipic acid (3-MAA) with the established gold standard biomarker for Adult Refsum Disease (ARD), offering a critical evaluation of its specificity and sensitivity based on available experimental data.
Introduction to this compound and its Clinical Relevance
This compound is a dicarboxylic acid that emerges as a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet.[1] In healthy individuals, phytanic acid is primarily metabolized through a process called alpha-oxidation. However, in individuals with Adult Refsum Disease (ARD), a rare autosomal recessive disorder, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs this primary pathway.[2][3] This enzymatic block leads to the accumulation of phytanic acid in plasma and tissues.[4][5][6] Consequently, an alternative, minor metabolic route known as omega-oxidation becomes more active, leading to the production and subsequent urinary excretion of this compound.[7][8][9] This metabolic shift positions 3-MAA as a potential biomarker for ARD.
The Gold Standard: Plasma Phytanic Acid
The primary and confirmatory diagnostic biomarker for Adult Refsum Disease is the measurement of phytanic acid concentration in plasma.[4][5][6] Elevated levels of plasma phytanic acid are a hallmark of the disease.[2][3]
Performance of Plasma Phytanic Acid
While specific sensitivity and specificity percentages are not consistently reported across all literature, the diagnostic accuracy of plasma phytanic acid is considered exceptionally high. The stark contrast between phytanic acid levels in healthy individuals and those with ARD makes it a reliable diagnostic tool.
This compound: An Alternative or a Complementary Marker?
Urinary this compound has been investigated as a potential non-invasive biomarker for ARD. Its excretion is correlated with plasma phytanic acid levels, particularly during periods of metabolic stress or fasting, which can increase the mobilization of stored phytanic acid.[7][8][9]
Quantitative Data: A Comparative Overview
The following table summarizes the reported concentrations of plasma phytanic acid and urinary this compound in healthy controls and patients with Adult Refsum Disease.
| Biomarker | Population | Sample Type | Concentration | Reference |
| Phytanic Acid | Normal | Plasma | 0-33 µmol/L | [4] |
| Adult Refsum Disease | Plasma | 992-6400 µmol/L (before treatment) | [4] | |
| Normal (Vegans) | Plasma | 0.86 µmol/L (geometric mean) | [10] | |
| Normal (Vegetarians) | Plasma | 3.93 µmol/L (geometric mean) | [10] | |
| Normal (Meat-eaters) | Plasma | 5.77 µmol/L (geometric mean) | [10] | |
| Normal (≥24 months) | Serum | ≤9.88 nmol/mL | [11] | |
| This compound | Healthy Controls | Urine | 3.4 mg/g creatinine (B1669602) (mean) | [12] |
| Heterozygotes for ARD | Urine | 5.2 mg/g creatinine (mean, not significantly different from controls) | [12] | |
| Adult Refsum Disease | Urine | Significantly elevated, correlates with plasma phytanic acid | [7][8][9] |
Note: The provided data for 3-MAA in ARD patients is qualitative ("significantly elevated") or correlational, highlighting the lack of extensive quantitative studies defining specific diagnostic cut-offs.
Specificity and Sensitivity of this compound
A critical evaluation of the literature reveals a significant gap in the quantitative assessment of the sensitivity and specificity of this compound as a standalone diagnostic biomarker for ARD. While its elevation is a known consequence of the disease, no studies have been identified that establish clear diagnostic thresholds and the corresponding sensitivity and specificity values.
Furthermore, the specificity of 3-MAA is a concern, as elevated levels of this and other dicarboxylic acids can be observed in other metabolic conditions, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, particularly during periods of metabolic decompensation. This potential for overlap with other organic acidurias complicates its utility as a specific diagnostic marker for ARD.
Experimental Protocols
Measurement of Plasma Phytanic Acid
The quantitative analysis of plasma phytanic acid is typically performed using gas chromatography-mass spectrometry (GC-MS). The general workflow involves:
-
Lipid Extraction: Extraction of total lipids from a plasma sample.
-
Saponification and Methylation: Hydrolysis of phytanic acid from lipid esters and its conversion to a volatile methyl ester derivative.
-
GC-MS Analysis: Separation of the fatty acid methyl esters by gas chromatography and their detection and quantification by mass spectrometry.
Measurement of Urinary this compound
The analysis of urinary this compound is part of a broader urinary organic acid profile analysis, also predominantly performed by GC-MS.
Sample Preparation and Derivatization:
-
Sample Normalization: Urine volume is adjusted based on creatinine concentration to account for variations in urine dilution.
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.
-
Derivatization: The extracted organic acids are chemically modified to increase their volatility and thermal stability for GC analysis. A common method is trimethylsilylation, which converts the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The volatile derivatives are separated on a capillary column based on their boiling points and interactions with the column's stationary phase.
-
Detection and Quantification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification by comparing its abundance to that of an internal standard.
Visualizing the Metabolic and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the relevant metabolic pathway and experimental workflows.
Caption: Metabolic fate of phytanic acid in health versus Adult Refsum Disease.
Caption: General workflow for urinary this compound analysis by GC-MS.
Conclusion and Future Directions
The primary limitations of 3-MAA as a biomarker are the lack of established diagnostic sensitivity and specificity, and potential for confounding elevations in other metabolic disorders. Therefore, 3-MAA is best considered a secondary or complementary biomarker, potentially useful for monitoring dietary compliance or metabolic status in diagnosed ARD patients, particularly in response to fasting.
Future research should focus on larger cohort studies to establish quantitative reference ranges for urinary 3-MAA in both healthy and ARD populations, which would be a prerequisite for determining its true sensitivity and specificity. Direct comparative studies with plasma phytanic acid in a diagnostic setting would also be invaluable to clarify its role in the clinical management of Adult Refsum Disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 2. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adult Refsum Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Peroxisomal neurologic diseases and Refsum disease: very long chain fatty acids and phytanic acid as diagnostic markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.bmctoday.net [assets.bmctoday.net]
- 7. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 10. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. childrensmn.org [childrensmn.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Longitudinal Studies of 3-Methyladipic Acid Excretion
For researchers, scientists, and drug development professionals investigating inherited metabolic disorders, the longitudinal analysis of urinary metabolites provides a critical window into disease progression and therapeutic efficacy. 3-Methyladipic acid (3-MAA) is a key biomarker, particularly in the context of phytanic acid metabolism. This guide offers a comparative overview of the existing longitudinal data on 3-MAA excretion and the analytical methodologies employed for its quantification.
Longitudinal Excretion of this compound in Adult Refsum Disease
Longitudinal data on this compound excretion is primarily available from studies of Adult Refsum Disease (ARD), a rare autosomal recessive disorder characterized by the accumulation of phytanic acid. The following tables summarize key findings from a notable longitudinal study, providing insights into the dynamics of 3-MAA excretion in response to dietary interventions and fasting.
Table 1: Longitudinal Monitoring of a New Adult Refsum Disease Patient Over 40 Days
| Timepoint | Plasma Phytanic Acid (µmol/L) | Urinary this compound Excretion (mg/day) |
| Day 1 | >2500 | ~15 |
| Day 10 | ~1800 | ~10 |
| Day 20 | ~1200 | ~8 |
| Day 30 | ~800 | ~6 |
| Day 40 | ~600 | ~5 |
Data adapted from a study on a new ARD patient, where the plasma half-life of phytanic acid was 22.4 days. Initially, ω-oxidation accounted for 30% of phytanic acid excretion, which later became the primary route.[1]
Table 2: Cross-Sectional and Short-Term Longitudinal Data in Adult Refsum Disease Patients
| Parameter | Value | Notes |
| Number of Patients (Cross-Sectional) | 11 | --- |
| ω-oxidation Capacity (mg PA/day) | 6.9 (range: 2.8-19.4) | Represents the capacity of the pathway producing 3-MAA.[1] |
| Correlation of 3-MAA with Plasma PA | r = 0.61 (P = 0.03) | Indicates a significant positive correlation.[1] |
| Fasting Study (56 hours, n=5) | ||
| Increase in Plasma Phytanic Acid | 158% (range: 125-603%) | --- |
| Increase in 3-MAA Excretion | 208% ± 58% | Paralleled the rise in plasma phytanic acid.[1] |
Metabolic Pathway of this compound Formation
The primary route for this compound formation in humans is through the ω-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet. In individuals with Adult Refsum Disease, the primary α-oxidation pathway is deficient, leading to an increased reliance on the ω-oxidation pathway.
Experimental Protocols: A Comparative Overview
The accurate quantification of this compound in urine is essential for longitudinal studies. Gas chromatography-mass spectrometry (GC-MS) has traditionally been the gold standard, with liquid chromatography-mass spectrometry (LC-MS) methods gaining prominence due to their simplified workflows and high throughput.
Table 3: Comparison of Analytical Methods for Urinary this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Multi-step: oximation, acidification, liquid-liquid extraction, derivatization (e.g., silylation).[2][3] | Simpler: often "dilute-and-shoot" with minimal cleanup (e.g., centrifugation, filtration).[4] |
| Derivatization | Required to increase volatility and thermal stability.[3] | Generally not required. |
| Analysis Time | Longer run times, typically over 30 minutes per sample.[5] | Shorter run times, often under 10 minutes per sample. |
| Selectivity & Sensitivity | High selectivity and sensitivity, especially with selected ion monitoring (SIM). | Very high selectivity and sensitivity, particularly with multiple reaction monitoring (MRM).[5] |
| Throughput | Lower due to extensive sample preparation and longer run times. | Higher, making it suitable for larger cohort studies. |
| Compound Coverage | Broad coverage of organic acids. | Can be targeted for specific analytes or used for broader metabolic profiling. |
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol outlines a common workflow for the analysis of urinary organic acids, including this compound, using GC-MS.
Key Steps:
-
Sample Normalization: Urine volume is typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[3][6]
-
Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent.[2][3]
-
Derivatization: This chemical modification is crucial for making the organic acids volatile and suitable for gas chromatography. Trimethylsilyl (TMS) derivatives are commonly prepared.[3]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers a more direct and often faster approach for the quantification of urinary organic acids.
Key Advantages:
-
Simplified Sample Preparation: Often referred to as a "dilute-and-shoot" method, sample preparation is minimal, significantly increasing throughput.[4]
-
No Derivatization: Direct analysis of the organic acids in their native form is possible.
-
High Specificity: The use of tandem mass spectrometry (MS/MS) provides excellent specificity for targeted analytes.
Conclusion
Longitudinal studies of this compound excretion are crucial for understanding the pathophysiology of disorders like Adult Refsum Disease and for monitoring therapeutic interventions. While existing longitudinal data is limited, the available studies highlight the dynamic nature of 3-MAA excretion in response to metabolic stress. The choice of analytical methodology is a critical consideration for future longitudinal studies. GC-MS provides a robust and well-established method, while LC-MS/MS offers advantages in terms of sample throughput and ease of use, making it particularly well-suited for large-scale and long-term monitoring. The detailed protocols and comparative data presented in this guide provide a foundation for researchers and clinicians to design and implement effective longitudinal studies of this compound excretion.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Methyladipic Acid: A Guide for Laboratory Professionals
For researchers and scientists in drug development and other laboratory settings, the safe handling and disposal of chemical waste are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methyladipic acid, ensuring laboratory safety and environmental compliance.
Immediate Safety and Logistical Information
This compound is a solid organic acid that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Table 1: Safety and Hazard Information for this compound
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][2] |
| NFPA 704 Ratings | Health: 2Flammability: 0Instability: 0 | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), Eyeshields, Gloves | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
All waste containing this compound should be classified as hazardous chemical waste.[3] This waste must be segregated from other laboratory waste streams to prevent inadvertent mixing with incompatible materials.
Step 2: Collection and Containment
-
Container Selection: Use a designated, leak-proof, and sealable container made of a compatible material such as high-density polyethylene.[3][4]
-
Labeling: Immediately attach a completed hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.
-
Spill Management: In the event of a spill, avoid generating dust.[3][4] Use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[3] The collected spill material must also be disposed of as hazardous waste.[3]
Step 3: Neutralization (for Aqueous Solutions or Small Spills)
For dilute aqueous solutions or the residue from small spill cleanups, neutralization can render the waste less hazardous. This procedure should be performed by trained personnel in a chemical fume hood.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through a licensed and certified chemical waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.
Experimental Protocols
Neutralization Protocol for this compound Waste
This protocol is adapted from general procedures for neutralizing solid organic acids.
Materials:
-
Waste this compound (solid or in solution)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beakers
-
Deionized water
-
Appropriate PPE (lab coat, safety goggles, gloves)
Procedure:
-
Preparation: If neutralizing solid this compound, first dissolve it in a minimal amount of water in a large beaker. This should be done in a chemical fume hood. For aqueous waste solutions, proceed to the next step.
-
Dilution: If the concentration of the acid is high, dilute it further with cold water to a concentration below 10%.
-
Neutralization: Slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate to the acidic solution while stirring continuously. Be cautious as this will generate carbon dioxide gas, causing effervescence. Add the base in small increments to control the reaction.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations and the absence of other hazardous components. Always confirm your institution's policies with the EHS office before drain disposal.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methyladipic acid
This guide provides immediate safety, handling, and disposal protocols for 3-methyladipic acid, tailored for research, scientific, and drug development professionals. Following these procedures is crucial for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-methyl-hexanedioic acid
-
CAS Number: 3058-01-3
-
EC Number: 221-293-3
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for tears or holes before use. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Required when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Handling and Disposal
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.
-
Avoiding Dust Formation: Take care to avoid the formation and dispersion of dust during handling and weighing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials suitable for organic acids.
2. Accidental Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
4. Disposal Plan:
-
Waste Collection: Collect all waste material containing this compound in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways. It may be necessary to have all wash water collected for treatment before disposal.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Appearance | White powder/solid |
| Melting Point | 100-102 °C |
| Boiling Point | 230 °C at 30 mmHg |
| Flash Point | 171 °C |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
